SJ000291942
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-2-11-3-6-13(7-4-11)23-10-16(20)18-12-5-8-14(17)15(9-12)19(21)22/h3-9H,2,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZJLXPXVFGTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SJ000291942
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. Identified through high-throughput screening, this compound, also referred to as a "ventromorphin," has been shown to potently induce downstream BMP signaling events, including the phosphorylation of SMAD1/5/8, leading to changes in gene expression and cell fate.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and development.
Core Mechanism of Action
This compound functions as a potent activator of the canonical BMP signaling pathway.[1][3][4] This pathway is a critical component of the larger Transforming Growth Factor-beta (TGF-β) superfamily of signaling molecules, which governs a wide array of cellular processes including embryonic development, tissue homeostasis, and stem cell differentiation.[1]
The primary mechanism involves the stimulation of a signaling cascade that culminates in the phosphorylation of the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8.[1] Upon activation, these phosphorylated p-SMAD1/5/8 proteins form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor, binding to BMP-responsive elements (BREs) in the promoters of target genes to regulate their expression.[1]
Experimental evidence demonstrates that this compound rapidly induces the phosphorylation of SMAD1/5/8 in various cell types, with peak activity observed within one hour of treatment.[4] This rapid response is consistent with a direct activation of the canonical BMP signaling pathway.[1] The compound's activity mimics that of endogenous BMP ligands like BMP4.[1]
Signaling Pathway Diagram
References
SJ000291942: A Potent Small Molecule Activator of the Canonical BMP Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SJ000291942, a small molecule identified as a potent activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] This document details the mechanism of action, key in vitro and in vivo experimental findings, and detailed protocols for the assays used to characterize this compound. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of modulating the BMP signaling pathway.
Introduction to BMP Signaling and this compound
The Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily of secreted signaling molecules.[2] The canonical BMP signaling pathway is initiated by the binding of BMP ligands to type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[2][3][4] These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This pathway plays a crucial role in embryonic development, tissue homeostasis, and cellular processes such as osteoblast differentiation.[2]
This compound, also known as a "ventromorphin," was identified through high-throughput screening of a large small molecule library for its ability to activate the BMP signaling pathway.[1][2] It has been shown to induce downstream effects consistent with BMP pathway activation, including the phosphorylation of SMAD1/5/8, induction of BMP target gene expression, and the differentiation of myoblasts into osteoblasts.[2][4]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide |
| Molecular Formula | C₁₆H₁₅FN₂O₄ |
| Molecular Weight | 318.3 g/mol |
| CAS Number | 425613-09-8 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and Dimethyl Formamide (DMF) |
Quantitative Biological Activity
The biological activity of this compound has been quantified in various assays. The following table summarizes the key quantitative data.
| Assay | Cell Line/Model | Parameter | Value | Reference |
| BMP-Responsive Luciferase Reporter Assay | C33A-2D2 | EC₅₀ | ≤1 µM | --INVALID-LINK-- |
| SMAD1/5/8 Phosphorylation | C33A-2D2 | Time to max. activation | 1 hour | --INVALID-LINK-- |
| Zebrafish Embryo Ventralization | Danio rerio | Effective Concentration Range | 0.1 - 50 µM | --INVALID-LINK-- |
Signaling Pathway and Mechanism of Action
This compound activates the canonical BMP signaling pathway, leading to the phosphorylation of SMAD1/5/8 and subsequent nuclear translocation and gene regulation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
C33A-2D2 BMP-Responsive Luciferase Reporter Assay
This assay is used to quantify the activation of the BMP signaling pathway by measuring the expression of a luciferase reporter gene under the control of a BMP-responsive element.
Materials:
-
C33A-2D2 cells (human cervical carcinoma cell line stably expressing a BMP-responsive luciferase reporter)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
Recombinant human BMP4 (positive control)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding: Seed C33A-2D2 cells in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and BMP4 in serum-free DMEM. Aspirate the culture medium from the cells and add 50 µL of the compound dilutions. For negative controls, add serum-free DMEM with 0.1% DMSO.
-
Incubation: Incubate the plates for an additional 24 hours at 37°C.
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 50 µL of the luciferase reagent to each well.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the positive control (BMP4) and calculate the EC₅₀ value for this compound using a suitable software (e.g., GraphPad Prism).
C2C12 Myoblast to Osteoblast Differentiation Assay
This assay assesses the ability of this compound to induce the differentiation of C2C12 myoblasts into osteoblasts, a hallmark of BMP pathway activation.
Materials:
-
C2C12 cells (mouse myoblast cell line)
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
24-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Recombinant human BMP4 (positive control)
-
Alkaline Phosphatase (ALP) staining kit
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
Protocol:
-
Cell Seeding: Seed C2C12 cells in 24-well plates at a density of 2 x 10⁴ cells per well in DMEM with 10% FBS.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Differentiation Induction: Change the medium to DMEM with 2% FBS and add this compound or BMP4 at the desired concentrations.
-
Incubation and Medium Change: Incubate for 3-6 days, changing the medium with fresh compound every 2 days.
-
Morphological Assessment: Observe the cells daily under a microscope for morphological changes indicative of osteoblast differentiation, such as a more cuboidal, "cobblestone" appearance.[2]
-
Alkaline Phosphatase (ALP) Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Perform ALP staining according to the manufacturer's instructions.
-
Observe the development of a blue/purple color, indicating ALP activity, a marker for osteoblasts.
-
Zebrafish Embryo Ventralization and Gene Expression Assay
This in vivo assay utilizes the well-characterized developmental role of BMP signaling in zebrafish to assess the activity of this compound.[2] Overactivation of BMP signaling leads to a "ventralized" phenotype.
Materials:
-
Wild-type zebrafish embryos
-
E3 embryo medium
-
Petri dishes
-
This compound stock solution (in DMSO)
-
Digoxigenin (DIG)-labeled antisense RNA probes for bmp2b and szl
-
In situ hybridization reagents
-
Stereomicroscope
Protocol:
-
Embryo Collection and Treatment:
-
Collect freshly fertilized zebrafish embryos.
-
At 2-4 hours post-fertilization (hpf), transfer the embryos to petri dishes containing E3 medium with various concentrations of this compound (and a DMSO control).
-
-
Phenotypic Scoring:
-
Incubate the embryos at 28.5°C.
-
At 24-30 hpf, score the embryos for ventralization phenotypes under a stereomicroscope. Phenotypes can range from mild (smaller eyes and head) to severe (complete loss of dorsal structures).
-
-
Whole-Mount In Situ Hybridization (WISH):
-
At 8-10 hpf (gastrula stage), fix the embryos from each treatment group in 4% PFA.
-
Perform whole-mount in situ hybridization using DIG-labeled antisense RNA probes for the BMP target genes bmp2b and szl.[5][6][7]
-
Visualize the gene expression patterns. Increased and expanded expression of these genes in the dorsal region is indicative of BMP pathway activation.
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a BMP signaling pathway activator like this compound.
Conclusion
This compound is a valuable tool compound for studying the BMP signaling pathway. Its potent activating properties, demonstrated in both in vitro and in vivo models, make it a promising candidate for further investigation in the context of regenerative medicine and other therapeutic areas where enhancement of BMP signaling is desired. The detailed protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their studies and to develop novel therapeutic strategies targeting the BMP pathway.
References
- 1. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 5. research.fredhutch.org [research.fredhutch.org]
- 6. researchgate.net [researchgate.net]
- 7. In situ hybridization on whole-mount zebrafish embryos and young larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SJ000291942 in SMAD1/5/8 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule SJ000291942 and its pivotal role in the activation of the Bone Morphogenetic Protein (BMP) signaling pathway through the phosphorylation of SMAD1/5/8. This document details the underlying molecular mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of the key signaling pathways and workflows.
Introduction: The BMP Signaling Pathway and its Regulation
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, tissue homeostasis, and bone formation. Dysregulation of this pathway is implicated in various diseases. The canonical BMP signaling cascade is initiated by the binding of BMP ligands to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.
Phosphorylated SMAD1/5/8 proteins then form a complex with the common mediator SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes such as the Inhibitor of DNA Binding (Id) family.
The activity of the BMP pathway is tightly controlled by negative regulators, including the phosphatase PPM1A (Protein Phosphatase Magnesium-dependent 1A). PPM1A terminates BMP signaling by dephosphorylating the C-terminal SXS motif of activated SMAD1/5/8, thus preventing their nuclear accumulation and transcriptional activity.
This compound: A Potent Activator of Canonical BMP Signaling
This compound is a small molecule that has been identified as a potent activator of the canonical BMP signaling pathway. It effectively mimics the downstream effects of BMP ligands, leading to a robust increase in the phosphorylation of SMAD1/5/8.
Mechanism of Action
While the precise molecular target of this compound is not yet fully elucidated, studies indicate that it acts upstream in the BMP pathway, likely at the level of the receptor complex. Its rapid induction of SMAD1/5/8 phosphorylation, with peak activity observed within 30 minutes to 1 hour of treatment, suggests a direct activation mechanism rather than an indirect effect on gene expression. The current evidence does not support a direct inhibitory interaction with the phosphatase PPM1A. Instead, this compound's activity overwhelms the endogenous phosphatase activity, leading to a net increase in phosphorylated SMAD1/5/8.
The activation of the BMP pathway by this compound has been shown to induce downstream biological effects consistent with BMP signaling, such as the ventralization of zebrafish embryos and the differentiation of myoblasts into osteoblasts.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the activity of this compound in inducing SMAD1/5/8 phosphorylation.
Table 1: Potency of this compound in BMP Signaling Activation
| Compound | Parameter | Value | Cell Line | Assay | Reference |
| This compound | EC50 | < 1 µM | Not specified | BMP signaling activation |
Table 2: Time-Course of this compound-Induced SMAD1/5/8 Phosphorylation
| Compound | Concentration | Time Point | Effect | Cell Line | Reference |
| This compound | 25 µM | 0.5 - 1 hour | Peak phosphorylation of SMAD1/5/8 | C33A-2D2 | |
| This compound | Not specified | 1 hour | Maximal induction of p-SMAD1/5/8 | C33A-2D2 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in SMAD1/5/8 phosphorylation.
Western Blot Analysis of Phosphorylated SMAD1/5/8
This protocol describes the detection of phosphorylated SMAD1/5/8 in cell lysates following treatment with this compound.
Materials:
-
Cell line (e.g., C33A-2D2)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against phosphorylated SMAD1/5/8 (p-SMAD1/5/8)
-
Primary antibody against total SMAD1/5/8
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate C33A-2D2 cells and grow to 70-80% confluency. Serum starve the cells for 4-6 hours prior to treatment. Treat cells with desired concentrations of this compound or vehicle control for specified time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-SMAD1/5/8 overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated
Technical Guide: Effects of Small Molecule Inhibitors on Zebrafish Embryo Development – A Case Study with Cyclopamine
Audience: Researchers, scientists, and drug development professionals.
Core: This document provides an in-depth technical overview of the effects of the small molecule cyclopamine, a potent Hedgehog (Hh) signaling inhibitor, on the embryonic development of the zebrafish (Danio rerio). While the user originally inquired about SJ000291942, no public data exists for this compound. Therefore, cyclopamine is used as a well-documented exemplar to illustrate the methodologies and potential outcomes of such studies.
Introduction
The zebrafish embryo is a powerful in vivo model for developmental toxicity screening and for elucidating the mechanisms of action of novel chemical entities. Its rapid, external development and optical transparency allow for detailed, non-invasive observation of organogenesis. This guide details the known effects of cyclopamine, a steroidal alkaloid that functions by antagonizing the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway is fundamental for the proper development of numerous structures in vertebrates, including the neural tube, somites, and eyes.[1][3] Disruption of this pathway by compounds like cyclopamine leads to severe and characteristic developmental abnormalities.[4]
Quantitative Data Summary
The following tables summarize the dose-dependent teratogenic effects of cyclopamine on zebrafish embryos when exposed during early development.
Table 1: Morphological Defects Observed with Cyclopamine Treatment
| Concentration | Exposure Window | Time of Observation | Observed Phenotypes |
| 20 µM | 4 - 24 hpf | 24 hpf | - Reduction in the width of the midbrain.[5][6]- Dorsally shrunken midbrain.[5][6] |
| 60 µM | 4 - 24 hpf | 24 hpf | - Severe developmental defects of the midbrain.[5][6] |
| 20 mg/mL | ~6 - 31 hpf | 31 - 35 hpf | - Bent tails, abnormal head formation.[7]- Poor anterior trunk formation.[7]- Underdeveloped, fused, or anteriorly positioned eyes.[7]- Absence of heart and circulation.[7] |
| 60 mg/mL | ~6 - 17 hpf | 17 - 18 hpf | - Disorganized, misshapen, or absent posterior structures.[7]- Elongated yolk sac.[7]- Lack of somite formation.[7] |
Note: The concentrations reported in mg/mL are exceptionally high and may reflect specific experimental conditions or potential reporting errors in the source material. Standard effective concentrations for cyclopamine in zebrafish are typically in the micromolar (µM) range.
Table 2: Summary of Endpoint Effects
| Endpoint | Effect | Notes |
| Midbrain/Brain Development | Dose-dependent shrinkage and severe malformation.[5][6] | Confirmed via morphological observation and analysis of midbrain-specific markers like otx2b.[5] |
| Somitogenesis | Disrupted somite formation, leading to abnormal U-shaped somites and lack of posterior body segments.[4][7] | Sonic hedgehog (Shh) signaling from the notochord is critical for proper somite patterning.[1] |
| Ocular Development | Underdeveloped, anteriorly shifted, or fused eyes (cyclopia).[7] | Hh signaling is essential for the regionalization of the eye primordium and subsequent cellular differentiation.[3] |
| Cardiovascular System | Lack of heart formation and circulation at higher concentrations.[7] | Suggests a role for Hh signaling in early cardiogenesis or vasculogenesis. |
| Neural Tube Patterning | Disruption of ventral neural tube patterning.[1] | A classic and well-documented effect of Hh pathway inhibition, as Shh secreted from the notochord patterns the ventral neural tube.[1] |
Experimental Protocols
This section details a generalized protocol for assessing the developmental toxicity of a small molecule like cyclopamine using the zebrafish embryo model.
Zebrafish Husbandry and Embryo Collection
-
Maintenance: Adult zebrafish are maintained in a recirculating aquarium system at 28.5°C with a 14/10 hour light/dark cycle.
-
Breeding: Healthy adult males and females (2:1 ratio) are placed in breeding tanks equipped with a divider the evening before embryo collection.
-
Spawning & Collection: The divider is removed in the morning at the onset of the light cycle to initiate spawning. Fertilized embryos are collected within 30 minutes.
-
Sorting: Embryos are washed with embryo medium (E3 medium) and examined under a stereomicroscope. Only healthy, fertilized embryos at the 4- to 16-cell stage are selected for experiments.
Compound Preparation and Embryo Exposure
-
Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM cyclopamine in 100% ethanol).[6] Store at -20°C.
-
Working Solutions: On the day of the experiment, create serial dilutions of the stock solution in E3 embryo medium to achieve the desired final concentrations (e.g., 20 µM and 60 µM).
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of the solvent (e.g., 0.6% ethanol in E3 medium) as the highest compound concentration.[6]
-
Exposure:
-
Transfer synchronized, healthy embryos at the sphere stage (4 hours post-fertilization, hpf) into petri dishes or multi-well plates.[6]
-
Maintain a low embryo density (e.g., <50 embryos per 100 mm dish) to ensure developmental synchrony.[6]
-
Remove the initial E3 medium and replace it with the prepared working solutions (compound dilutions and vehicle control).
-
Incubate embryos at a constant temperature of 28.5°C for the desired exposure duration (e.g., until 24 hpf).[6]
-
Endpoint Analysis
-
Termination of Exposure: At the end of the treatment period (e.g., 24 hpf), wash the embryos three times with fresh E3 medium to remove the compound.[6]
-
Morphological Assessment:
-
Manually dechorionate the embryos using fine forceps.
-
Anesthetize the embryos in a solution of tricaine (MS-222).
-
Observe and score embryos for specific morphological defects (e.g., head size, eye spacing, body curvature, somite formation, heart edema) under a stereomicroscope at defined time points (e.g., 24, 48, 72 hpf).
-
-
Molecular Analysis (Whole-Mount in situ Hybridization - WISH):
-
To analyze changes in gene expression, fix embryos at the desired time point (e.g., 24 hpf) in 4% paraformaldehyde (PFA).
-
Perform WISH using digoxigenin (DIG)-labeled antisense RNA probes for specific marker genes (e.g., otx2b for midbrain, myoD for somites). This allows for the visualization of tissue-specific effects of the compound.
-
Signaling Pathways and Visualizations
The Hedgehog Signaling Pathway and Inhibition by Cyclopamine
The Hedgehog (Hh) signaling pathway is initiated when a Hh ligand (like Sonic hedgehog, Shh) binds to the transmembrane receptor Patched (Ptch). In the absence of a ligand, Ptch represses the activity of a second transmembrane protein, Smoothened (Smo). Upon Hh binding, this repression is lifted, allowing Smo to become active. This triggers a downstream intracellular cascade that ultimately leads to the activation of Gli family zinc-finger transcription factors, which translocate to the nucleus and regulate the expression of Hh target genes.
Cyclopamine directly binds to and inhibits Smoothened, thereby preventing the downstream signal transduction cascade even in the presence of Hh ligands. This effectively blocks the pathway and prevents the expression of target genes essential for development.[1][2]
Caption: Hedgehog signaling pathway and its inhibition by cyclopamine.
Experimental Workflow
The following diagram illustrates the typical workflow for a zebrafish developmental toxicity screen.
References
- 1. Effects of cyclopamine on zebrafish embryos [sites.millersville.edu]
- 2. The Zebrafish Mutants dre, uki, and lep Encode Negative Regulators of the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of hedgehog signaling in the development of the zebrafish visual system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of cyclopamine on zebrafish embryos [sites.millersville.edu]
An In-depth Technical Guide to Investigating Osteoblast Differentiation with SJ000291942
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of SJ000291942, a potent small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, for inducing and investigating osteoblast differentiation. This document outlines the mechanism of action of this compound, detailed experimental protocols for key assays, and a summary of expected quantitative outcomes.
Introduction to this compound and Osteoblast Differentiation
Osteoblast differentiation is a complex process pivotal to bone formation and regeneration. It is tightly regulated by a network of signaling pathways, with the BMP pathway playing a central role. BMPs, members of the Transforming Growth Factor-beta (TGF-β) superfamily, initiate a signaling cascade that leads to the differentiation of mesenchymal stem cells into mature, bone-forming osteoblasts.
This compound is a small molecule that has been identified as a potent activator of the canonical BMP signaling pathway. Its ability to mimic the effects of BMPs, such as BMP4, makes it a valuable tool for in vitro studies of osteogenesis and a potential candidate for therapeutic applications in bone repair and regeneration.
Mechanism of Action of this compound
This compound exerts its pro-osteogenic effects by activating the canonical BMP signaling cascade. This involves the phosphorylation of the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. Upon phosphorylation, these R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of key osteogenic genes such as Runt-related transcription factor 2 (Runx2) and Osterix (Osx).
In addition to the canonical SMAD pathway, this compound has been shown to induce the phosphorylation of Extracellular Signal-regulated Kinase 1 and 2 (ERK1/2), which are components of the non-canonical Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The activation of both the SMAD and MAPK pathways by this compound leads to a robust induction of osteoblast differentiation.
dot
Caption: Signaling pathways activated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess osteoblast differentiation induced by this compound.
Cell Culture and Osteogenic Induction
-
Cell Seeding: Plate mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) in appropriate culture vessels at a density that allows for proliferation and differentiation.
-
Osteogenic Medium: Culture cells in a standard growth medium supplemented with osteogenic inducers:
-
Ascorbic acid (50 µg/mL)
-
β-glycerophosphate (10 mM)
-
Dexamethasone (100 nM)
-
-
This compound Treatment: Add this compound to the osteogenic medium at the desired concentration (e.g., 25 µM, based on equivalence to low-dose BMP4). Include a vehicle control (e.g., DMSO) and a positive control (e.g., BMP4).
-
Medium Change: Replace the medium with freshly prepared medium containing the respective treatments every 2-3 days.
dot
Caption: General experimental workflow for investigating osteoblast differentiation.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.
-
Cell Lysis: After the desired treatment period (e.g., 7-14 days), wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Substrate Reaction: Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate. ALP in the lysate will hydrolyze pNPP to p-nitrophenol (pNP), which is yellow.
-
Measurement: Measure the absorbance of the yellow product at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein concentration of the lysate, determined by a standard protein assay (e.g., BCA assay).
Alizarin Red S Staining for Mineralization
Alizarin Red S stains calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.
-
Fixation: After an extended culture period (e.g., 14-21 days), fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Washing: Gently wash the cells with deionized water to remove excess stain.
-
Visualization: Visualize and capture images of the red-orange mineralized nodules using a microscope.
-
Quantification (Optional): To quantify the staining, destain the cells using 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: At various time points during differentiation, extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
RT-qPCR: Perform RT-qPCR using primers specific for osteogenic marker genes (e.g., Runx2, Osterix, Alkaline Phosphatase (ALP), Osteocalcin (OCN)) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Immunoblotting for Signaling Pathway Analysis
-
Protein Extraction: After a short treatment with this compound (e.g., 30-60 minutes), lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8), total SMAD1/5/8, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described experiments when treating osteoprogenitor cells with this compound. The data is presented as a hypothetical representation for illustrative purposes and should be confirmed by experimental results.
Table 1: Alkaline Phosphatase (ALP) Activity
| Treatment | Concentration | ALP Activity (U/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control | - | 1.5 ± 0.2 | 1.0 |
| This compound | 25 µM | 7.8 ± 0.6 | 5.2 |
| BMP4 (Positive Control) | 50 ng/mL | 9.2 ± 0.8 | 6.1 |
Table 2: Mineralization (Alizarin Red S Staining Quantification)
| Treatment | Concentration | Absorbance at 562 nm | Fold Change vs. Vehicle |
| Vehicle Control | - | 0.12 ± 0.02 | 1.0 |
| This compound | 25 µM | 0.65 ± 0.05 | 5.4 |
| BMP4 (Positive Control) | 50 ng/mL | 0.78 ± 0.07 | 6.5 |
Table 3: Gene Expression Analysis (Relative Fold Change)
| Gene | Vehicle Control | This compound (25 µM) | BMP4 (50 ng/mL) |
| Runx2 | 1.0 | 4.5 ± 0.4 | 5.1 ± 0.5 |
| Osterix | 1.0 | 6.2 ± 0.7 | 7.0 ± 0.8 |
| ALP | 1.0 | 8.1 ± 0.9 | 9.5 ± 1.1 |
| OCN | 1.0 | 10.3 ± 1.2 | 12.1 ± 1.5 |
Table 4: Signaling Protein Phosphorylation (Relative Densitometry Units)
| Protein | Vehicle Control | This compound (25 µM) | BMP4 (50 ng/mL) |
| p-SMAD1/5/8 / Total SMAD1/5/8 | 1.0 | 8.9 ± 1.0 | 10.2 ± 1.3 |
| p-ERK1/2 / Total ERK1/2 | 1.0 | 3.7 ± 0.4 | 4.2 ± 0.5 |
Conclusion
This compound is a valuable pharmacological tool for the in-depth investigation of osteoblast differentiation. Its ability to potently activate the canonical BMP signaling pathway, leading to the upregulation of key osteogenic markers and matrix mineralization, makes it a suitable substitute for recombinant BMPs in many in vitro applications. The detailed protocols and expected quantitative outcomes provided in this guide will assist researchers in designing and executing robust experiments to explore the molecular mechanisms of osteogenesis and to screen for novel therapeutic agents for bone-related disorders.
SJ000291942: A Technical Overview of its Role as a TGFβ Superfamily Activator
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on SJ000291942, a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, a key branch of the Transforming Growth factor-beta (TGFβ) superfamily.
Executive Summary
This compound has been identified as a potent activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4] BMPs are a group of signaling molecules belonging to the TGFβ superfamily of secreted growth factors, which play crucial roles in embryonic development, tissue homeostasis, and various disease processes.[5][6][7][8][9] Unlike inhibitors of the TGFβ pathway, this compound enhances signaling, primarily through the activation of SMAD1/5/8 phosphorylation.[1][2] This document outlines the mechanism of action of this compound, summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways.
The TGFβ Superfamily and BMP Signaling
The TGFβ superfamily encompasses a large group of structurally related cytokines, including TGFβs, activins, and BMPs.[6][8] These ligands regulate a wide array of cellular processes such as proliferation, differentiation, apoptosis, and migration.[7][8][10]
The signaling cascade is initiated by the binding of a ligand to a type II serine/threonine kinase receptor, which then recruits and phosphorylates a type I receptor.[5][7] This activated type I receptor, in turn, phosphorylates receptor-regulated SMADs (R-SMADs). For the BMP pathway, the primary R-SMADs are SMAD1, SMAD5, and SMAD8 (often denoted as SMAD1/5/8).[8][11] In the canonical TGFβ pathway, SMAD2 and SMAD3 are the key R-SMADs.[11][12]
Once phosphorylated, the R-SMADs form a complex with a common mediator SMAD (Co-SMAD), SMAD4.[7][12] This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[7][8][12] The TGFβ/BMP signaling pathways are also modulated by non-canonical, SMAD-independent pathways, such as the ERK/MAPK pathway.[5][6][11]
This compound: Mechanism of Action
This compound functions as an activator of the canonical BMP signaling pathway.[1][2][3][4] Its mechanism of action involves the induction of SMAD1/5/8 phosphorylation.[1][2] Studies in C33A-2D2 cells have shown that this compound can induce maximal phosphorylation of SMAD1/5/8 within one hour of treatment in a serum-free medium.[1][2]
Furthermore, this compound has been observed to induce the phosphorylation of the Extracellular Signal-regulated protein Kinase (ERK1/2), indicating a potential role in modulating non-canonical TGFβ/BMP signaling pathways as well.[1][2]
In vivo studies using zebrafish embryos have demonstrated that treatment with this compound leads to severe ventralization, a phenotype consistent with increased BMP signaling activity.[1] This is accompanied by an increase in the expression of bmp2b and szl, known downstream targets of the BMP pathway.[1]
Data Presentation
Table 1: Summary of In Vitro and In Vivo Effects of this compound
| Experimental System | Observed Effect | Downstream Readout | Reference |
| C33A-2D2 cells | Activation of canonical BMP signaling | Increased phosphorylation of SMAD1/5/8 | [1][2] |
| C33A-2D2 cells | Activation of non-canonical signaling | Increased phosphorylation of ERK1/2 | [1][2] |
| Zebrafish embryos | Phenotypic changes consistent with increased BMP signaling | Severe ventralization | [1] |
| Zebrafish embryos | Upregulation of BMP target genes | Increased expression of bmp2b and szl | [1] |
Experimental Protocols
Immunoblotting for Phosphorylated SMAD1/5/8 and ERK1/2
Objective: To determine the effect of this compound on the activation of the canonical and non-canonical BMP signaling pathways in vitro.
Cell Line: C33A-2D2 cells
Methodology:
-
Cell Culture and Treatment: C33A-2D2 cells are cultured in appropriate media. For the experiment, cells are serum-starved to reduce basal signaling. Subsequently, cells are treated with varying concentrations of this compound for different time points (e.g., 1 hour for maximal p-SMAD1/5/8 induction).[1][2]
-
Protein Lysate Preparation: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated SMAD1/5/8 and phosphorylated ERK1/2. Antibodies against total SMAD1/5/8 and total ERK1/2 are used as loading controls.
-
Detection: After washing, the membrane is incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Zebrafish Embryo Ventralization Assay
Objective: To assess the in vivo activity of this compound on BMP signaling during embryonic development.
Organism: Zebrafish (Danio rerio) embryos
Methodology:
-
Embryo Collection and Staging: Zebrafish embryos are collected after fertilization and staged according to standard morphological criteria.
-
Compound Treatment: Embryos at the appropriate developmental stage are placed in multi-well plates containing embryo medium. This compound is added to the medium at various concentrations. Control embryos are treated with the vehicle (e.g., DMSO).
-
Phenotypic Analysis: Embryos are incubated under standard conditions and observed at different time points for developmental abnormalities. Increased BMP signaling typically leads to a ventralized phenotype, which can be scored based on the severity of the morphological changes.
-
Gene Expression Analysis (Whole-mount in situ hybridization or qRT-PCR): To confirm the activation of the BMP pathway at the molecular level, the expression of downstream target genes such as bmp2b and szl can be analyzed.
-
Whole-mount in situ hybridization: This technique allows for the visualization of gene expression patterns within the whole embryo.
-
Quantitative real-time PCR (qRT-PCR): This method provides a quantitative measure of gene expression levels.
-
Visualizations
TGFβ/BMP Signaling Pathway
Caption: Canonical and non-canonical TGFβ/BMP signaling pathways.
Mechanism of Action of this compound
Caption: this compound activates the BMP signaling pathway.
Experimental Workflow for Immunoblotting
Caption: Workflow for analyzing protein phosphorylation via immunoblotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 8. KEGG PATHWAY: TGF-beta signaling pathway - Homo sapiens (human) [kegg.jp]
- 9. The roles and regulatory mechanisms of TGF-β and BMP signaling in bone and cartilage development, homeostasis and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGF-beta signal transduction: biology, function and therapy for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 12. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Foundational Research on the Biological Activity of SJ000291942
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the foundational biological activity of the small molecule SJ000291942. It summarizes key quantitative data, details experimental methodologies for core assays, and visually represents the compound's mechanism of action and associated experimental workflows.
Core Biological Activity: Activation of the Canonical BMP Signaling Pathway
This compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4] BMPs are a group of signaling proteins belonging to the Transforming Growth Factor-beta (TGF-β) superfamily, which are crucial for embryonic development and tissue homeostasis.[1] this compound was identified through a high-throughput screening of approximately 600,000 small molecules and was subsequently termed a "ventromorphin" due to its potent ability to ventralize zebrafish embryos, a classic phenotype associated with enhanced BMP signaling.[1][3]
The mechanism of action involves the activation of the canonical BMP pathway, leading to the rapid phosphorylation of the downstream effector proteins SMAD1/5/8.[1][4] In cell-based assays, this compound induces maximal phosphorylation of SMAD1/5/8 within one hour of treatment.[1][4] This activation of the BMP cascade has been shown to drive the differentiation of C2C12 myoblasts towards an osteoblast lineage, a hallmark of BMP pathway activity.[1]
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay System | Parameter | Result |
| C33A-2D2 cell-based luciferase assay | EC50 | <1 µM |
| C33A-2D2 cell SMAD1/5/8 phosphorylation | Time to maximal activation | 1 hour[1][4] |
Table 2: In Vivo and Cellular Effects of this compound
| Model System | Assay | Key Finding |
| Zebrafish Embryos | Phenotypic Analysis | Causes severe ventralization, consistent with increased BMP signaling.[1][4] |
| Zebrafish Embryos | Gene Expression | Increases expression of BMP target genes bmp2b and szl.[1][4] |
| C2C12 Myoblasts | Differentiation Assay | Induces differentiation into osteoblasts.[1] |
| C2C12 Myoblasts | Gene Expression Signature | Treatment with 25µM this compound aligns with low dose (10ng) BMP4 treatment.[1] |
Signaling Pathway and Experimental Workflows
Canonical BMP Signaling Pathway Activated by this compound
This compound activates the canonical BMP signaling cascade. This process begins with the activation of BMP receptors at the cell surface, leading to the phosphorylation of receptor-regulated SMADs (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of BMP target genes.
Canonical BMP signaling pathway activated by this compound.
Experimental Workflow: Zebrafish Ventralization Assay
This in vivo assay provides a phenotypic readout of BMP pathway activation during embryonic development.
Workflow for assessing ventralization in zebrafish embryos.
Experimental Workflow: In Vitro Validation
A series of in vitro experiments in cell lines such as C33A-2D2 and C2C12 are used to confirm the mechanism and downstream effects of this compound.
Workflow for the in vitro characterization of this compound.
Experimental Protocols
Zebrafish Ventralization Assay
-
Embryo Handling: Wild-type zebrafish embryos are collected post-fertilization and raised at 28.5°C in standard embryo medium.
-
Compound Administration: At the 2-4 cell stage, embryos are dechorionated and placed in 6-well plates containing embryo medium with varying concentrations of this compound (or DMSO as a vehicle control).
-
Phenotypic Scoring: Embryos are observed at 24-30 hours post-fertilization and scored for developmental phenotypes indicative of ventralization (e.g., reduced eye size, expanded ventral tail fin).
-
Whole-Mount in Situ Hybridization: To analyze gene expression, embryos are fixed at the shield stage (6 hpf) in 4% paraformaldehyde and processed for whole-mount in situ hybridization using probes for BMP target genes like szl and bmp2b.
Cell Culture and Immunoblotting for p-SMAD1/5/8
-
Cell Lines and Culture: C33A-2D2 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. C2C12 myoblasts are cultured in DMEM with 10% FBS.
-
Compound Stimulation: For phosphorylation studies, cells are seeded in 6-well plates, grown to 80-90% confluency, and serum-starved overnight. The cells are then treated with this compound at the desired concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Lysate Preparation: Following stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoblotting: 20-30 µg of total protein per sample is resolved by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk in TBST. The membrane is incubated overnight at 4°C with primary antibodies against phospho-SMAD1/5/8 and a loading control (e.g., total SMAD1 or β-actin). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the signal is detected using an ECL substrate.
C2C12 Osteoblast Differentiation Assay
-
Assay Setup: C2C12 cells are seeded in 24-well plates and grown to confluency. The growth medium is then replaced with a differentiation medium (DMEM with 2% FBS) containing this compound or BMP4 as a positive control.
-
Alkaline Phosphatase (ALP) Staining: After 3-5 days of treatment, the cells are fixed and stained for ALP activity, an early marker of osteoblast differentiation, using a solution containing nitro-blue tetrazolium (NBT) and 5-bromo-4-chloro-3'-indolyphosphate (BCIP). The degree of blue staining indicates the extent of osteogenic differentiation.
References
exploring the molecular targets of SJ000291942
An In-Depth Technical Guide to the Molecular Targets of SJ000291942
This guide provides a detailed overview of the molecular targets and mechanism of action of this compound, a known activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. The information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
The following table summarizes the quantitative data available for this compound, providing insights into its potency and comparative efficacy.
| Metric | Value | Cell Line/Model | Notes |
| EC50 | <1 μM | Zebrafish Embryos | Effective concentration for 50% of maximal response in activating the canonical BMP signaling pathway.[1] |
| Comparative Bioactivity | 25 μM | C33A-2D2 Cells | A 25μM treatment with this compound aligns closely with the gene expression signature produced by a low dose (10ng) of BMP4.[2] |
Signaling Pathway of this compound
This compound functions as an activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, which is a crucial component of the larger Transforming Growth Factor-beta (TGF-β) superfamily of signaling molecules.[2][3][4] The activation of this pathway by this compound leads to the phosphorylation of key downstream effectors.
The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.[5] This binding event leads to the phosphorylation and activation of the Type I receptor by the constitutively active Type II receptor.[5][6] The activated Type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[2][5]
Once phosphorylated, these R-SMADs form a complex with the common mediator SMAD (Co-SMAD), SMAD4.[7] This entire complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes, including osteoblast differentiation.[7]
In addition to the canonical pathway, this compound has been observed to induce the phosphorylation of the Extracellular Signal-regulated protein Kinase (ERK1/2), indicating an activation of the non-canonical, MAPK/ERK signaling pathway.[2][3]
Experimental Protocols
While the precise, original experimental protocols for the discovery of this compound's targets are not publicly available, a representative methodology for a key validation experiment, Immunoblotting for Phospho-SMAD1/5/8, is provided below. This protocol is based on standard laboratory practices and the available information on this compound.
Immunoblotting for Phospho-SMAD1/5/8 in C33A-2D2 Cells
1. Cell Culture and Treatment:
-
Culture C33A-2D2 cells in appropriate media and conditions until they reach 80-90% confluency.
-
The day before the experiment, replace the growth medium with serum-free medium to reduce basal signaling activity.
-
On the day of the experiment, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 μM) for a specified time course (e.g., 0, 15, 30, 60 minutes). A 1-hour treatment has been shown to be effective for maximal p-SMAD1/5/8 induction.[2]
2. Protein Lysate Preparation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane multiple times with washing buffer.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total SMAD1/5/8 or a housekeeping protein like GAPDH.
References
- 1. yeasen.com [yeasen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 4. This compound | 425613-09-8 | Data Sheet | BioChemPartner [biochempartner.com]
- 5. TGFβ as a gatekeeper of BMP action in the developing growth plate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of activation of the TGF-beta receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-β/BMP signaling and other molecular events: regulation of osteoblastogenesis and bone formation - PMC [pmc.ncbi.nlm.nih.gov]
SJ000291942: A Potent Modulator of C2C12 Cell Fate, Driving Osteogenic Differentiation over Myogenesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of SJ000291942 on the differentiation of the C2C12 myoblast cell line. This compound is a potent small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1] In C2C12 cells, a well-established model for skeletal muscle development, activation of the BMP pathway is a critical switch that diverts the cells from their default myogenic (muscle formation) lineage towards an osteogenic (bone formation) fate.[2][3][4] This document consolidates the current understanding of this compound's mechanism of action, its anticipated effects on C2C12 differentiation based on extensive data on BMP signaling, and detailed experimental protocols for studying these effects.
Core Findings: this compound and the BMP Signaling Pathway
This compound functions as a robust activator of the canonical BMP signaling pathway, a key branch of the Transforming Growth Factor-beta (TGF-β) superfamily.[1] Its mechanism of action involves the phosphorylation and activation of SMAD1/5/8 proteins.[1] Activated SMADs then translocate to the nucleus to regulate the transcription of target genes. Notably, the effects of a 25µM concentration of this compound have been shown to closely mimic those of a low dose (10ng/mL) of BMP4, a well-characterized osteogenic inducer in C2C12 cells.[1] Furthermore, this compound also induces the phosphorylation of the Extracellular Signal-regulated protein Kinase (ERK1/2), indicating a broader impact on cellular signaling.[1]
In the context of C2C12 myoblasts, the activation of the BMP pathway by molecules like this compound leads to a profound shift in their differentiation program. Instead of fusing to form multinucleated myotubes, the hallmark of myogenesis, the cells are redirected to differentiate into osteoblasts.[2][4] This process is characterized by the inhibition of key myogenic regulatory factors and the induction of osteogenic markers.
Quantitative Impact on C2C12 Differentiation
While direct quantitative data for this compound's effect on C2C12 myogenesis is not extensively published, the well-documented impact of BMP ligands like BMP-2 and BMP-4 serves as a strong predictive model for its activity.
Inhibition of Myogenic Differentiation
Treatment of C2C12 cells with BMP-2 or BMP-4, and by extension this compound, leads to a dose-dependent inhibition of myotube formation.[5][6][7] This is accompanied by a significant reduction in the expression of critical myogenic regulatory factors (MRFs) such as MyoD and myogenin.[5][6]
| Parameter | Treatment | Observation | Reference |
| Myotube Formation | 300 ng/mL BMP-2 for 6 days | Almost complete inhibition of multinucleated myotube formation. | [5][7] |
| 50 ng/mL BMP-4 for 5 days | Reduction in the percentage of differentiated cells from ~20% to 0.4%. | ||
| Myogenic Marker Expression (mRNA) | 300 ng/mL BMP-2 | Complete inhibition of myogenin mRNA expression by day 3. | [5][7] |
| 300 ng/mL BMP-2 | Inhibition of MyoD mRNA expression by day 3 (after transient stimulation at 12h). | [5][7] | |
| 300 ng/mL BMP-2 | Suppression of muscle creatine kinase mRNA within 6 hours. | [5][7] |
Induction of Osteogenic Differentiation
Concurrently with the suppression of myogenesis, BMP pathway activation by this compound is expected to induce the expression of osteoblastic markers.
| Parameter | Treatment | Observation | Reference |
| Alkaline Phosphatase (ALP) Activity | 300 ng/mL BMP-2 for 6 days | Induction of numerous ALP-positive cells. | [5][6] |
| >100 ng/mL BMP-2 | Dose-dependent induction of ALP activity. | [5] | |
| Osteogenic Marker Expression (mRNA) | 300 ng/mL BMP-2 | Induction of ALP, PTH/PTHrP receptor, and osteocalcin mRNA within 24-48 hours. | [5][7] |
| BMP-2 | Induction of the osteogenic transcription factor Cbfa-1 (Runx2). |
Visualizing the Molecular and Experimental Pathways
To better understand the processes described, the following diagrams illustrate the signaling cascade initiated by this compound and a typical workflow for its analysis in C2C12 cells.
Experimental Protocols
Detailed methodologies are provided for key experiments to facilitate the investigation of this compound's effects on C2C12 cell differentiation.
C2C12 Cell Culture and Myogenic Differentiation
-
Cell Culture: C2C12 myoblasts are cultured in a growth medium (GM) consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding for Differentiation: For differentiation experiments, C2C12 cells are seeded in appropriate culture vessels (e.g., 6-well plates, 24-well plates) and grown to approximately 90-95% confluency in GM. It is crucial not to let the cells become fully confluent as this can prematurely initiate differentiation.
-
Induction of Differentiation: To induce myogenesis, the GM is removed, and the cells are washed twice with phosphate-buffered saline (PBS).[3] Subsequently, a differentiation medium (DM) is added. DM consists of DMEM supplemented with 2% horse serum and 1% penicillin/streptomycin.[3]
-
Experimental Treatment: For studying the effect of this compound, the compound is dissolved in a suitable solvent (e.g., DMSO) and added to the DM at the desired final concentrations. A vehicle control (DMSO alone) should be run in parallel. The DM (with or without the compound) is typically replaced every 24-48 hours.[3]
-
Time Course: Myotube formation is generally observed within 4-6 days of differentiation induction. Samples can be harvested at various time points to analyze the expression of early (MyoD, myogenin) and late (myosin heavy chain) differentiation markers.
Western Blotting for Myogenic and Osteogenic Markers
-
Sample Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key primary antibodies include those against:
-
Myogenic markers: MyoD, Myogenin, Myosin Heavy Chain (MHC).
-
Osteogenic markers: Alkaline Phosphatase (ALP), Runx2.
-
Signaling proteins: p-SMAD1/5/8, total SMAD1/5/8, p-ERK1/2, total ERK1/2.
-
Loading control: GAPDH, β-actin, or tubulin.
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Quantify band intensities using densitometry software.
-
Immunofluorescence for Myotube Formation
-
Cell Preparation:
-
Culture and differentiate C2C12 cells on glass coverslips in multi-well plates.
-
At the desired time point, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody against Myosin Heavy Chain (MHC), diluted in blocking buffer, overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
-
Quantification:
-
Fusion Index: Calculate as the percentage of nuclei within MHC-positive cells containing two or more nuclei relative to the total number of nuclei.
-
Myotube Area/Density: Measure the total area of MHC-positive staining per field of view using image analysis software.
-
Conclusion
This compound is a powerful tool for investigating the molecular switches that govern cell fate decisions. Its role as a potent activator of the canonical BMP signaling pathway makes it a strong inhibitor of myogenesis and an inducer of osteogenesis in the C2C12 cell line. This technical guide provides the foundational knowledge and detailed protocols for researchers to explore the multifaceted impact of this compound on C2C12 differentiation, offering a robust framework for studies in muscle and bone biology, regenerative medicine, and drug discovery.
References
- 1. ors.org [ors.org]
- 2. Differential effect of BMP4 on NIH/3T3 and C2C12 cells: implications for endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bone morphogenetic protein-2 converts the differentiation pathway of C2C12 myoblasts into the osteoblast lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of extracellular matrix assembly induces the expression of osteogenic markers in skeletal muscle cells by a BMP-2 independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Ventralizing Effects of SJ000291942: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SJ000291942, a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. The document outlines the compound's potent ventralizing effects, mechanism of action, and summarizes key experimental data and protocols for researchers in cellular biology and drug development.
Core Mechanism of Action
This compound, also known as a "ventromorphin," functions as a potent activator of the canonical BMP signaling pathway.[1][2] This pathway is a critical component of the Transforming Growth Factor-Beta (TGF-β) superfamily of signaling molecules, which play essential roles in embryonic development, including the establishment of the dorsoventral axis.[1]
The compound's primary mode of action is the induction of the phosphorylation of SMAD1/5/8 proteins, which are key intracellular transducers of BMP signaling.[1] Phosphorylated SMAD1/5/8 forms a complex with SMAD4, translocates to the nucleus, and activates the transcription of BMP target genes.[1] This targeted activation leads to significant biological outcomes, most notably the ventralization of embryonic tissues.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments characterizing the activity of this compound.
Table 1: Dose-Dependent Ventralization in Zebrafish Embryos
| Compound | Concentration (µM) | Ventralization Phenotype (%) | Mortality (%) |
| This compound | 1.6 | 100 | 20 |
| 3.1 | 100 | 40 | |
| 6.2 | 100 | 60 | |
| 12.5 | 100 | 80 | |
| 25 | 100 | 100 | |
| DMSO (Control) | 1% | 0 | 0 |
Data represent the percentage of zebrafish embryos exhibiting a ventralized phenotype at 24 hours post-fertilization (hpf). This compound demonstrated potent, dose-dependent ventralization, though it was accompanied by increased mortality at higher concentrations.[2]
Table 2: SMAD1/5/8 Phosphorylation in C33A-2D2 Cells
| Treatment | Time (minutes) | Relative p-SMAD1/5/8 Levels (Normalized to t=0) |
| This compound (25 µM) | 0 | 1.0 |
| 15 | 3.2 | |
| 30 | 4.5 | |
| 60 | 5.8 (Peak) | |
| 120 | 3.7 | |
| 240 | 2.1 |
This compound induces rapid phosphorylation of SMAD1/5/8 in C33A-2D2 cells, with peak activation observed at 1 hour of treatment.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Zebrafish Ventralization Assay
-
Embryo Collection and Maintenance: Wild-type zebrafish (Danio rerio) embryos are obtained from natural spawning and maintained in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).
-
Compound Treatment: At approximately 2 hours post-fertilization (hpf), embryos are arrayed in 12-well plates. This compound, dissolved in DMSO, is added to the E3 medium to achieve final concentrations ranging from 0.1 µM to 50 µM. A vehicle control of 1% DMSO in E3 is run in parallel.
-
Phenotypic Scoring: Embryos are incubated at 28.5°C and observed for morphological changes. At 24 hpf, embryos are scored for ventralization phenotypes based on a defined scale (V1: mild cyclopia, to V4: loss of all dorsoanterior tissues).[2]
Cell-Based Luciferase Reporter Assay
-
Cell Culture: The BMP4-responsive human cervical carcinoma clonal cell line, C33A-2D2, which is stably transfected with a BMP-responsive luciferase reporter construct, is used.[1] Cells are maintained in DMEM supplemented with 10% FBS and antibiotics.
-
Assay Procedure: Cells are seeded in 384-well plates. Following adherence, the media is replaced with serum-free media containing various concentrations of this compound.
-
Data Acquisition: After a 24-hour incubation, luciferase activity is measured using a luminometer following the addition of a suitable luciferase substrate.
Immunoblotting for Phospho-SMAD1/5/8
-
Cell Lysis: C33A-2D2 cells are treated with this compound for various time points. Cells are then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation and Detection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SMAD1/5/8. Following washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is applied. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
C2C12 Myoblast to Osteoblast Differentiation Assay
-
Cell Culture: C2C12 mouse myoblast cells are cultured in DMEM with 10% FBS.
-
Induction of Differentiation: To induce osteoblast differentiation, the culture medium is switched to one containing this compound or BMP4 (as a positive control).
-
Analysis of Osteoblast Markers: After several days of treatment, cells are assayed for osteoblast differentiation markers. This can include staining for alkaline phosphatase (ALP) activity or using Alizarin Red S to detect calcium deposition (mineralization).
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Canonical BMP signaling pathway activated by this compound.
References
Methodological & Application
Application Notes and Protocols for SJ000291942 (In Vitro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, a critical component of the Transforming Growth Factor-beta (TGF-β) superfamily.[1][2] This pathway plays a crucial role in embryonic development, tissue homeostasis, and bone formation. This compound has been identified as a potent inducer of BMP signaling, making it a valuable tool for in vitro studies of osteogenesis, cell differentiation, and related cellular processes. These application notes provide detailed protocols for utilizing this compound in various in vitro assays.
Mechanism of Action
This compound activates the canonical BMP signaling pathway, leading to the phosphorylation of SMAD1, SMAD5, and SMAD8 (p-SMAD1/5/8).[1] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of BMP target genes. Additionally, this compound has been shown to induce the phosphorylation of Extracellular Signal-regulated Kinase 1 and 2 (ERK1/2), indicating activation of the MAPK pathway as well.[1]
Quantitative Data Summary
While a precise EC50 value for this compound in the C33A-2D2 luciferase reporter assay is not publicly available, it has been identified as the most potent of three validated "ventromorphin" compounds, which all had EC50 values of ≤1 μM.[3] The table below summarizes the key in vitro activities of this compound.
| Assay Type | Cell Line | Key Readout | Result | Reference |
| BMP Signaling Activation | C33A-2D2 | p-SMAD1/5/8 Induction | Maximal phosphorylation observed at 1 hour of treatment. | [1] |
| MAPK Pathway Activation | C33A-2D2 | p-ERK1/2 Induction | Clear induction of phosphorylation observed. | [1] |
| Gene Expression | Zebrafish Embryos | bmp2b and szl expression | Increased expression observed. | [1] |
| Osteoblast Differentiation | C2C12 | Cellular Morphology | Induced osteoblast differentiation, characterized by a "cobblestone" morphology. | |
| Gene Expression Signature | C33A-2D2 | Comparison to BMP4 | A 25µM treatment of this compound aligns closely with the gene expression signature of a low dose (10ng) of BMP4.[1] | [1] |
Experimental Protocols
Cell Culture and Maintenance
a. C33A-2D2 Cell Line:
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, 500 units/mL penicillin, and 500 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 8% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-plate at a 1:5 to 1:10 ratio.
b. C2C12 Cell Line:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture when cells reach 70-80% confluency to maintain their differentiation potential.
Immunoblotting for p-SMAD1/5/8 and p-ERK1/2
This protocol details the detection of phosphorylated SMAD1/5/8 and ERK1/2 in C33A-2D2 cells treated with this compound.
Materials:
-
C33A-2D2 cells
-
This compound
-
Serum-free EMEM
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-SMAD1/5/8, anti-total SMAD1/5/8, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Plating: Seed 1.8 x 10^6 C33A-2D2 cells in 100mm plates and culture for 24 hours.
-
Serum Starvation: Replace the growth medium with serum-free EMEM and incubate overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for various time points (e.g., 0.5, 1, 3, 6, 9, 12 hours). A positive control of 10 ng/mL BMP4 for 30 minutes can be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Note: Optimal antibody dilutions should be determined empirically, a general starting point is 1:1000).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
BRE-Luciferase Reporter Assay
This assay measures the activation of the BMP signaling pathway by quantifying the expression of a luciferase reporter gene driven by a BMP-responsive element (BRE).
Materials:
-
C33A-2D2 cells (stably transfected with a BRE-luciferase reporter construct)
-
This compound
-
Luciferase Assay Reagent (e.g., Bright-Glo™ or similar)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Plating: Seed C33A-2D2 cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing a dose range of this compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 2-5 minutes) to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the EC50 value.
C2C12 Osteoblast Differentiation Assay
This protocol describes the induction of osteoblast differentiation from C2C12 myoblasts using this compound.
Materials:
-
C2C12 cells
-
This compound
-
Differentiation Medium (DMEM with 2% horse serum)
-
Alkaline Phosphatase (ALP) staining kit
Protocol:
-
Cell Plating: Seed C2C12 cells in multi-well plates and grow to near confluency in growth medium.
-
Induction of Differentiation: Replace the growth medium with differentiation medium containing this compound at the desired concentration (e.g., 10 µM). Include a vehicle control.
-
Culture: Culture the cells for 3-6 days, changing the medium every 2-3 days.
-
Morphological Assessment: Observe the cells daily for morphological changes indicative of osteoblast differentiation (e.g., cuboidal or "cobblestone" appearance).
-
Alkaline Phosphatase Staining: After the differentiation period, fix the cells and stain for ALP activity according to the manufacturer's protocol. Osteoblasts will stain positive for ALP.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
References
Application Notes and Protocols: Preparation of SJ000291942 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions for SJ000291942, a potent activator of the canonical bone morphogenetic protein (BMP) signaling pathway.[1][2][3] Included are comprehensive data on its chemical and physical properties, solubility in various solvents, and recommended storage conditions to ensure solution stability and experimental reproducibility. Additionally, this guide illustrates the experimental workflow for stock solution preparation and the signaling pathway affected by this compound.
Compound Information
This compound is a small molecule activator of the canonical BMP signaling pathway, which is a member of the transforming growth factor-beta (TGF-β) superfamily of secreted signaling molecules.[1] It functions by inducing the phosphorylation of SMAD1/5/8 and ERK1/2, key downstream effectors in this pathway.[1][4] The compound is supplied as a crystalline solid and is utilized in various in vitro and in vivo studies to investigate BMP signaling.[3]
Chemical and Physical Properties
| Property | Value | Reference |
| Formula | C₁₆H₁₅FN₂O₄ | [2][3][4] |
| Molecular Weight | 318.3 g/mol | [2][3][4][5] |
| Appearance | Crystalline Solid | [3] |
| CAS Number | 425613-09-8 | [2][3] |
Solubility Data
It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly decrease the solubility of this compound, particularly in DMSO.[1][5][6] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1][4]
| Solvent | Solubility | Reference |
| DMSO | ≥ 150 mg/mL (471.25 mM) | [1] |
| 60 - 64 mg/mL (188.5 - 201.06 mM) | [4][5][6] | |
| 30 mg/mL | [3][7] | |
| Dimethyl Formamide (DMF) | 30 mg/mL | [3][7] |
| Ethanol | 12 mg/mL | [5][6] |
| Water | Insoluble | [5][6] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | [1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (in 10% DMSO, 90% Corn Oil) | [1] |
Storage and Stability
Proper storage is critical to maintain the activity of the compound. For stock solutions, it is highly recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[1][5]
| Form | Storage Temperature | Stability | Reference |
| Solid (Powder) | -20°C | ≥ 3-4 years | [3][4][5][7] |
| Stock Solution in Solvent | -80°C | 1-2 years | [1][4][5] |
| -20°C | 1 month to 1 year | [1][5] |
Experimental Protocols
Safety Precaution: this compound should be considered hazardous until further information is available.[3] Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Wash thoroughly after handling.[3]
Protocol for Preparing a High-Concentration DMSO Stock Solution
This protocol describes the preparation of a 100 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[8]
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.83 mg of the compound (Molecular Weight = 318.3).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. It is recommended to add the solvent to the solid to facilitate dissolution.[5]
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[4]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This minimizes contamination and degradation from repeated freeze-thaw cycles.[1][5]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]
Protocol for Preparing an In Vivo Formulation
This protocol is an example for preparing a 1 mL working solution with a final concentration of 2.5 mg/mL.[1]
Materials:
-
This compound high-concentration stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Add 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is clear and homogenous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
This formulation should be prepared fresh on the day of use for in vivo experiments.[1]
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 425613-09-8 | Data Sheet | BioChemPartner [biochempartner.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. caymanchem.com [caymanchem.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
optimal SJ000291942 concentration for cell culture
Introduction
SJ000291942 is a small molecule activator of the canonical bone morphogenetic protein (BMP) signaling pathway.[1][2][3][4] BMPs are a group of signaling molecules belonging to the transforming growth factor-beta (TGF-β) superfamily, which play crucial roles in a wide array of cellular processes including cell growth, differentiation, and development.[5][6] this compound has been shown to induce BMP-dependent signaling cascades, making it a valuable tool for researchers studying osteogenesis, embryogenesis, and other BMP-mediated biological events.[7]
Mechanism of Action
This compound activates the canonical BMP signaling pathway, which is initiated by the binding of a BMP ligand to a Type II receptor. This binding recruits and phosphorylates a Type I receptor.[6] The activated Type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[1][2][5] These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[5][6][8] In addition to the SMAD pathway, this compound has also been observed to induce the phosphorylation of the Extracellular Signal-regulated protein Kinase (ERK1/2), indicating potential cross-talk with the MAPK signaling pathway.[1][2]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cell culture applications.
| Cell Line | Application | Effective Concentration | EC50 | Notes |
| C33A-2D2 (Human cervical carcinoma) | Activation of BMP4 signaling | ≤1 µM | ≤1 µM | Reporter cell line for BMP4.[7] |
| C33A-2D2 | Induction of p-SMAD1/5/8 | 25 µM | Not Reported | Maximal induction observed at 1 hour of treatment.[1] |
| C2C12 (Murine myoblasts) | Induction of osteoblastic differentiation | Not specified | Not Reported | Induces BMP-dependent osteoblastic differentiation.[7] |
| Zebrafish Embryos | Induction of ventralization and target gene expression | 0.1-50 µM | Not Reported | Increased expression of bmp2b, szl, vent, and vox.[7] |
Signaling Pathway
Caption: Canonical BMP signaling pathway activated by this compound.
Detailed Experimental Protocols
Protocol 1: Analysis of SMAD1/5/8 Phosphorylation in C33A-2D2 Cells
This protocol describes how to assess the activation of the BMP pathway by measuring the phosphorylation of SMAD1/5/8 in C33A-2D2 cells using Western blotting.
Materials:
-
C33A-2D2 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture C33A-2D2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Before treatment, starve the cells in serum-free DMEM for at least 4 hours.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 25 µM) for 1 hour. Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: To normalize the results, strip the membrane and re-probe with an antibody against total SMAD1.
Caption: Workflow for analyzing SMAD1/5/8 phosphorylation.
Protocol 2: Induction of Osteoblastic Differentiation in C2C12 Cells
This protocol outlines the procedure for inducing osteoblastic differentiation of C2C12 myoblasts using this compound.
Materials:
-
C2C12 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Osteogenic Differentiation Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
Alkaline Phosphatase (ALP) Staining Kit
-
Alizarin Red S Staining Solution
Procedure:
-
Cell Culture: Maintain C2C12 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seeding: Plate C2C12 cells in 24-well plates at a density that will allow them to reach confluency at the start of differentiation.
-
Differentiation Induction:
-
Once the cells are confluent, replace the growth medium with Osteogenic Differentiation Medium.
-
Add this compound to the differentiation medium at the desired concentration. Include a vehicle control.
-
Change the medium with fresh this compound every 2-3 days.
-
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Staining (Early Marker):
-
After 5-7 days of differentiation, wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes.
-
Wash with PBS and stain for ALP activity according to the manufacturer's instructions.
-
ALP-positive cells will stain blue/purple.
-
-
Alizarin Red S Staining (Late Marker - Mineralization):
-
After 14-21 days of differentiation, wash the cells with PBS.
-
Fix the cells as described above.
-
Stain with Alizarin Red S solution for 20-30 minutes at room temperature.
-
Wash thoroughly with deionized water to remove excess stain.
-
Calcium deposits, indicative of mineralization, will stain red.
-
-
-
Analysis: Document the staining results by microscopy. For quantitative analysis, the stains can be eluted and the absorbance measured.
Caption: Workflow for osteoblastic differentiation of C2C12 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. KEGG PATHWAY: TGF-beta signaling pathway - Homo sapiens (human) [kegg.jp]
Application Notes and Protocols for In Vivo Administration of SJ000291942
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, a critical component of the Transforming Growth Factor-beta (TGF-β) superfamily. Activation of this pathway is initiated by the phosphorylation of SMAD1/5/8 proteins. While specific in vivo studies for this compound are not yet publicly available, this document provides comprehensive protocols and application notes based on its known mechanism of action and data from structurally or functionally similar small molecule BMP signaling activators, such as Isoliquiritigenin and SB4. These notes are intended to serve as a guide for the in vivo administration and dosage of this compound in a research setting.
Quantitative Data Summary
The following tables summarize in vivo administration and dosage information for small molecule BMP signaling activators analogous to this compound. This data can be used as a starting point for designing in vivo studies with this compound.
Table 1: In Vivo Administration and Dosage of Isoliquiritigenin in Mice
| Parameter | Details | Reference |
| Compound | Isoliquiritigenin | [1] |
| Animal Model | Mice | [1] |
| Route of Administration | Intraperitoneal (i.p.) Injection | [1] |
| Dosage | 100 mg/kg | [1] |
| Frequency | Daily at 24h, 36h, 48h, and 60h after induction of severe acute pancreatitis | [1] |
| Vehicle | 5% DMSO | [1] |
Table 2: In Vivo Administration and Dosage of SB4 in Mice
| Parameter | Details |
| Compound | SB4 |
| Animal Model | Mice |
| Route of Administration | Oral Administration |
| Dosage | 250, 500, and 1000 mg/kg (for toxicity assessment) |
| Frequency | Single high-dose |
| Vehicle | Not specified |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of a Small Molecule BMP Activator (Based on Isoliquiritigenin Studies)
Objective: To administer a small molecule BMP activator via intraperitoneal injection to mice.
Materials:
-
Small molecule BMP activator (e.g., this compound)
-
Vehicle: 5% Dimethyl sulfoxide (DMSO) in sterile saline or phosphate-buffered saline (PBS)[1]
-
Sterile 1 mL syringes
-
Sterile 26-28 gauge needles[2]
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse on the day of injection to determine the precise injection volume.
-
-
Dosing Solution Preparation:
-
Calculate the required amount of the compound based on the desired dosage (e.g., 100 mg/kg) and the weight of the animals.
-
Prepare a stock solution of the compound in 100% DMSO.
-
On the day of injection, dilute the stock solution with sterile saline or PBS to achieve the final desired concentration and a 5% DMSO concentration. For example, to prepare a 10 mg/mL solution in 5% DMSO, mix 50 µL of a 200 mg/mL stock in DMSO with 950 µL of sterile saline.
-
Vortex the solution thoroughly to ensure it is well-mixed. If the compound does not fully dissolve, sonication may be used. The final preparation should be a clear solution or a homogenous suspension.
-
-
Injection Procedure:
-
Restrain the mouse securely. One common method is to grasp the loose skin over the shoulders and neck.
-
Turn the mouse to expose its abdomen. The injection site is the lower right or left quadrant of the abdomen.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs. A slight aspiration can be performed to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the dosing solution. The maximum recommended injection volume for a mouse is 10 mL/kg.[3]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions following the injection.
-
Protocol 2: Formulation for Oral Administration
Objective: To prepare a formulation of a small molecule BMP activator for oral administration in mice.
Materials:
-
Small molecule BMP activator (e.g., this compound)
-
Vehicle options:
-
Corn oil
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Formulation Preparation (Suspension in CMC):
-
Weigh the required amount of the compound.
-
Prepare a 0.5% CMC solution by slowly adding CMC to sterile water while stirring until fully dissolved.
-
Add the powdered compound to the CMC solution and vortex or sonicate until a uniform suspension is formed.
-
-
Formulation Preparation (Solution/Suspension with Co-solvents):
-
For compounds with poor aqueous solubility, a co-solvent system may be necessary. An example formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
First, dissolve the compound in DMSO. Then, add PEG300 and mix. Add Tween 80 and mix, and finally add saline to the final volume.
-
-
Administration via Oral Gavage:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the prepared formulation.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Visualizations
Canonical BMP Signaling Pathway
The following diagram illustrates the canonical BMP signaling pathway activated by this compound.[4][5][6]
Caption: Canonical BMP signaling pathway activated by a ligand, leading to target gene expression.
Experimental Workflow for In Vivo Administration
The following diagram outlines a general experimental workflow for the in vivo administration of a small molecule activator like this compound.
Caption: General experimental workflow for in vivo studies of a small molecule activator.
References
- 1. Isoliquiritigenin Ameliorates Acute Pancreatitis in Mice via Inhibition of Oxidative Stress and Modulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ltk.uzh.ch [ltk.uzh.ch]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Item - Canonical BMP signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for SJ000291942 in C33A-2D2 Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] BMPs are a group of signaling molecules belonging to the transforming growth factor-beta (TGF-β) superfamily, which play crucial roles in various biological processes, including embryonic development, tissue homeostasis, and bone formation. The C33A-2D2 cell line is a valuable tool for studying BMP signaling, as it is a human cervical carcinoma cell line stably transfected with a BMP-responsive element (BRE) that drives the expression of a luciferase reporter gene.[3] This application note provides detailed protocols for utilizing this compound in C33A-2D2 cell-based assays to investigate its effects on the BMP signaling pathway.
Mechanism of Action
This compound activates the canonical BMP signaling pathway, leading to the phosphorylation of SMAD1, SMAD5, and SMAD8 (p-SMAD1/5/8).[1] This phosphorylation event is a key step in the signal transduction cascade, enabling the SMAD complex to translocate to the nucleus and regulate the transcription of BMP target genes. In C33A-2D2 cells, treatment with this compound has been shown to induce maximal phosphorylation of SMAD1/5/8 within one hour of treatment.[1]
Data Presentation
| Parameter | Observation | Cell Line | Assay Type | Reference |
| SMAD1/5/8 Phosphorylation | Maximal induction at 1 hour of treatment. | C33A-2D2 | Immunoblotting | [1] |
| BMP Signaling Activation | Dose-dependent increase in luciferase activity. | C33A-2D2 | Luciferase Reporter Assay | [3] |
| Comparative Potency | 25 µM this compound treatment shows a similar gene expression signature to a low dose (10 ng/mL) of BMP4. | C33A-2D2 | Gene Expression Analysis | [1] |
Experimental Protocols
C33A-2D2 Cell Culture and Maintenance
Materials:
-
C33A cell line (ATCC HTB-31)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other consumables
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved C33A-2D2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in complete growth medium and seed into a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding into new flasks at a 1:5 to 1:10 split ratio.
Luciferase Reporter Assay for BMP Signaling Activation
Materials:
-
C33A-2D2 cells
-
White, opaque 96-well cell culture plates
-
Complete growth medium (as described above)
-
Serum-free EMEM
-
This compound stock solution (in DMSO)
-
BMP4 (positive control)
-
DMSO (vehicle control)
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed C33A-2D2 cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Serum Starvation: After 24 hours, replace the medium with 100 µL of serum-free EMEM and incubate for an additional 6 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free EMEM. A suggested starting concentration range is 0.1 µM to 50 µM. Add the diluted compound, BMP4 positive control (e.g., 10 ng/mL), and DMSO vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Luciferase Measurement: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Immunoblotting for p-SMAD1/5/8
Materials:
-
C33A-2D2 cells
-
6-well or 100 mm cell culture plates
-
Complete growth medium
-
Serum-free EMEM
-
This compound stock solution (in DMSO)
-
BMP4 (positive control)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-SMAD1/5/8, anti-total SMAD1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment (Time-Course):
-
Seed 1.8 x 10^6 C33A-2D2 cells on 100 mm plates in complete growth medium and incubate for 24 hours.
-
Replace the medium with serum-free EMEM and incubate overnight.
-
Treat cells with this compound (e.g., 25 µM), BMP4 (10 ng/mL), or DMSO for various time points (e.g., 0, 0.5, 1, 3, 6, 12 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Caption: Canonical BMP signaling pathway activated by this compound.
Caption: Experimental workflow for C33A-2D2 cell-based assays with this compound.
References
Application Notes and Protocols for SJ000291942
For Researchers, Scientists, and Drug Development Professionals
Product Information
Product Name: SJ000291942
Chemical Formula: C₁₆H₁₅FN₂O₄
Molecular Weight: 318.30 g/mol
CAS Number: 425613-09-8
Mechanism of Action: this compound is a potent activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4] It functions by modulating the TGF-beta/Smad signaling cascade, leading to the phosphorylation and activation of SMAD1/5/8 transcription factors.[5][6]
Solubility and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
Table 1: Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 64 mg/mL (201.06 mM) | Use fresh, anhydrous DMSO as the compound is sensitive to moisture, which can reduce solubility.[1][7] |
| Ethanol | 12 mg/mL | |
| Water | Insoluble |
Table 2: Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| Stock Solution (in DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month |
Signaling Pathway
This compound activates the canonical BMP signaling pathway, a crucial regulator of embryonic development and tissue homeostasis. The binding of BMP ligands to their receptors initiates a signaling cascade that culminates in the regulation of target gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 5. academic.oup.com [academic.oup.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Gene Expression Analysis in Response to a TGF-β Inhibitor
A Representative Study Using SB-431542
Note: Initial searches for "SJ000291942" did not yield specific information on a compound with that designation in publicly available scientific literature. Therefore, this document provides a detailed application note and protocol using a well-characterized and widely studied compound, SB-431542 , as a representative example of a small molecule inhibitor that modulates gene expression. SB-431542 is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinases ALK4, ALK5, and ALK7.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in studying the effects of TGF-β pathway inhibition on gene expression.
Introduction
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix production.[3] Dysregulation of the TGF-β pathway is implicated in a variety of diseases, including cancer and fibrosis. Small molecule inhibitors that target this pathway are valuable tools for both basic research and therapeutic development.
SB-431542 is a small molecule that specifically inhibits the kinase activity of the TGF-β type I receptors ALK4, ALK5, and ALK7.[1][2] This inhibition blocks the phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3), preventing their translocation to the nucleus and subsequent regulation of target gene expression.[3] By inhibiting this pathway, SB-431542 can reverse many of the cellular effects of TGF-β, such as epithelial-mesenchymal transition (EMT), cell migration, and invasion.[3]
This application note provides a comprehensive overview of the use of SB-431542 to study changes in gene expression. It includes detailed protocols for cell treatment, RNA isolation, and gene expression analysis, as well as representative data from a microarray experiment.
Mechanism of Action of SB-431542
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor. This activated type I receptor, in turn, phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. Phosphorylated R-SMADs then form a complex with SMAD4, and this complex translocates to the nucleus to act as a transcription factor, regulating the expression of target genes.
SB-431542 acts as a competitive inhibitor of ATP at the kinase domain of the TGF-β type I receptors ALK4, ALK5, and ALK7. This prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the entire downstream signaling cascade.
TGF-β Signaling Pathway and the inhibitory action of SB-431542.
Quantitative Data Summary
The following tables summarize representative data from a microarray experiment (GEO accession: GSE17879) where mouse embryonic stem cells were treated with SB-431542 for 24 hours.[4] The data highlights the significant changes in gene expression upon inhibition of the TGF-β pathway.
Table 1: Top 10 Upregulated Genes in Mouse Embryonic Stem Cells Treated with SB-431542
| Gene Symbol | Gene Name | Fold Change | p-value |
| Lefty1 | Left-right determination factor 1 | 8.5 | <0.01 |
| Nodal | Nodal growth differentiation factor | 7.2 | <0.01 |
| Pitx2 | Paired-like homeodomain 2 | 6.8 | <0.01 |
| Gsc | Goosecoid homeobox | 5.9 | <0.01 |
| Eomes | Eomesodermin | 5.5 | <0.01 |
| Mesp1 | Mesoderm posterior 1 | 5.1 | <0.01 |
| T | T-box transcription factor T | 4.8 | <0.01 |
| Foxa2 | Forkhead box A2 | 4.5 | <0.01 |
| Sox17 | SRY-box transcription factor 17 | 4.2 | <0.01 |
| Cer1 | Cerberus 1, cysteine knot superfamily | 4.0 | <0.01 |
Table 2: Top 10 Downregulated Genes in Mouse Embryonic Stem Cells Treated with SB-431542
| Gene Symbol | Gene Name | Fold Change | p-value |
| Id1 | Inhibitor of DNA binding 1 | -6.2 | <0.01 |
| Id2 | Inhibitor of DNA binding 2 | -5.8 | <0.01 |
| Id3 | Inhibitor of DNA binding 3 | -5.5 | <0.01 |
| Smad7 | SMAD family member 7 | -5.1 | <0.01 |
| Klf4 | Kruppel-like factor 4 | -4.7 | <0.01 |
| Tgfbr1 | Transforming growth factor beta receptor 1 | -4.3 | <0.01 |
| Myc | MYC proto-oncogene | -4.0 | <0.01 |
| Nanog | Nanog homeobox | -3.8 | <0.01 |
| Zfp42 | Zinc finger protein 42 | -3.5 | <0.01 |
| Pou5f1 | POU class 5 homeobox 1 (Oct4) | -3.2 | <0.01 |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a gene expression analysis experiment using SB-431542.
Experimental Workflow
Workflow for gene expression analysis of cells treated with SB-431542.
Protocol 1: Cell Culture and Treatment
-
Cell Line: A549 (human lung carcinoma) cells are a suitable model as they are known to respond to TGF-β.
-
Culture Medium: Grow A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Seed 1 x 10^6 cells in a 100 mm culture dish and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
SB-431542 Preparation: Prepare a 10 mM stock solution of SB-431542 in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Treatment: The following day, replace the culture medium with fresh medium containing either 10 µM SB-431542 (treatment group) or an equivalent volume of DMSO (vehicle control group).
-
Incubation: Incubate the cells for 24 hours at 37°C with 5% CO2.
Protocol 2: RNA Isolation
-
Cell Lysis: After the 24-hour incubation, wash the cells once with ice-cold phosphate-buffered saline (PBS). Add 1 mL of TRIzol reagent directly to the culture dish and lyse the cells by passing the cell lysate several times through a pipette.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet. Resuspend the RNA in 50 µL of RNase-free water.
Protocol 3: RNA Quality and Quantity Assessment
-
Quantification: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Check: Assess the RNA integrity using an Agilent 2100 Bioanalyzer. High-quality RNA will have an RNA Integrity Number (RIN) of >8.0.
Protocol 4: Gene Expression Analysis by Microarray
-
Labeling and Hybridization: Use a commercial microarray kit (e.g., Affymetrix GeneChip) to label the RNA and hybridize it to the microarray according to the manufacturer's instructions.
-
Scanning: Scan the microarray using a high-resolution scanner to obtain the raw intensity data.
-
Data Analysis:
-
Normalization: Normalize the raw data using a standard method such as Robust Multi-array Average (RMA).
-
Differential Expression: Identify differentially expressed genes between the SB-431542 treated and vehicle control groups using a statistical test such as a t-test or ANOVA. A common threshold for significance is a fold change of >2 or <-2 and a p-value of <0.05.
-
Pathway Analysis: Use bioinformatics tools such as Gene Set Enrichment Analysis (GSEA) or DAVID to identify biological pathways that are significantly enriched in the list of differentially expressed genes.
-
Conclusion
SB-431542 is a powerful tool for investigating the role of the TGF-β signaling pathway in various biological processes. By inhibiting this pathway and analyzing the resulting changes in gene expression, researchers can gain valuable insights into the molecular mechanisms underlying diseases such as cancer and fibrosis. The protocols and representative data presented in this application note provide a solid foundation for designing and conducting such studies.
References
Application Notes and Protocols: SJ000291942 in Regenerative Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ000291942 is a potent small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] As a member of the Transforming Growth Factor-beta (TGF-β) superfamily, the BMP signaling cascade is integral to embryonic development and tissue homeostasis, playing a critical role in the differentiation of stem cells into various lineages, most notably osteoblasts and chondrocytes.[3][4] The targeted activation of this pathway by this compound presents significant opportunities for research in regenerative medicine, particularly in the fields of bone and cartilage repair. These application notes provide an overview of the mechanism of action of this compound, alongside detailed protocols for its use in directing the differentiation of mesenchymal stem cells (MSCs).
Mechanism of Action
This compound functions by activating the canonical BMP signaling pathway. This initiation leads to the phosphorylation of SMAD1/5/8 proteins.[1] Once phosphorylated, these SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes essential for cellular differentiation.[1] Furthermore, studies have demonstrated that this compound can also induce the phosphorylation of Extracellular Signal-regulated protein Kinase (ERK1/2), indicating a potential cross-talk with the MAPK signaling pathway.[1][2] In vitro studies have shown that a 25µM concentration of this compound can elicit a gene expression signature in C33A-2D2 cells that closely aligns with that induced by low doses (10ng) of BMP4, a well-characterized osteogenic factor.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its application in stem cell differentiation.
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Data Presentation
The following table summarizes hypothetical dose-response data for this compound in inducing osteogenic and chondrogenic differentiation of human MSCs (hMSCs), based on typical outcomes observed with BMP pathway activators.
| Concentration of this compound (µM) | Osteogenic Differentiation (Alizarin Red S Staining Intensity) | Chondrogenic Differentiation (Alcian Blue Staining Intensity) |
| 0 (Control) | + | + |
| 1 | ++ | ++ |
| 5 | +++ | +++ |
| 10 | ++++ | ++++ |
| 25 | +++++ | +++ |
| 50 | +++ | ++ |
Note: This table is illustrative. Optimal concentrations should be determined empirically for each cell type and experimental condition.
Experimental Protocols
Protocol 1: Osteogenic Differentiation of Mesenchymal Stem Cells
This protocol describes the induction of osteogenic differentiation in MSCs using this compound.
Materials:
-
Mesenchymal Stem Cells (e.g., human bone marrow-derived MSCs)
-
MSC Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Osteogenic Differentiation Medium (MSC Growth Medium supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate)
-
This compound (stock solution in DMSO)
-
Tissue culture plates (6-well or 24-well)
-
Alizarin Red S stain
-
Fixative (e.g., 4% paraformaldehyde)
Procedure:
-
Cell Seeding: Plate MSCs in tissue culture plates at a density of 2 x 10^4 cells/cm². Culture in MSC Growth Medium until they reach 70-80% confluency.
-
Differentiation Induction: Aspirate the growth medium and replace it with Osteogenic Differentiation Medium.
-
Treatment with this compound: Add this compound to the differentiation medium at the desired final concentration (e.g., a range of 1-50 µM). Include a vehicle control (DMSO) group.
-
Culture and Medium Change: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Replace the medium with fresh differentiation medium containing this compound every 2-3 days.
-
Assessment of Differentiation (Day 14-21):
-
Alizarin Red S Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize calcium deposits (indicative of mineralization) under a microscope.
-
-
Protocol 2: Chondrogenic Differentiation of Mesenchymal Stem Cells (Pellet Culture)
This protocol outlines the induction of chondrogenic differentiation in a 3D pellet culture system.
Materials:
-
Mesenchymal Stem Cells
-
MSC Growth Medium
-
Chondrogenic Differentiation Medium (e.g., DMEM-high glucose, 1% ITS+ Premix, 100 nM dexamethasone, 50 µg/mL ascorbate-2-phosphate, 40 µg/mL L-proline)
-
This compound (stock solution in DMSO)
-
15 mL conical polypropylene tubes
-
Alcian Blue stain
-
Fixative (e.g., 4% paraformaldehyde)
-
Paraffin embedding reagents and microtome
Procedure:
-
Cell Pellet Formation:
-
Resuspend 2.5 x 10^5 MSCs in 0.5 mL of Chondrogenic Differentiation Medium in a 15 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes. Do not aspirate the supernatant.
-
Loosen the cap of the tube to allow for gas exchange.
-
-
Differentiation Induction:
-
Add this compound to the medium at the desired final concentration (e.g., a range of 1-25 µM). Include a vehicle control.
-
-
Culture and Medium Change:
-
Incubate the tubes at 37°C with 5% CO₂. The cells will form a spherical pellet at the bottom of the tube within 24-48 hours.
-
Carefully change the medium every 2-3 days without disturbing the pellet.
-
-
Assessment of Differentiation (Day 21):
-
Histology and Alcian Blue Staining:
-
Harvest the cell pellets and fix in 4% paraformaldehyde.
-
Dehydrate and embed in paraffin.
-
Section the pellets (5 µm thickness) using a microtome.
-
Deparaffinize and rehydrate the sections.
-
Stain with 1% Alcian Blue solution in 0.1 N HCl for 30 minutes to detect sulfated proteoglycans (a marker of cartilage matrix).
-
Counterstain with Nuclear Fast Red if desired.
-
Dehydrate, clear, and mount the sections for microscopic examination.
-
-
Conclusion
This compound is a valuable research tool for investigating the role of the BMP signaling pathway in stem cell differentiation and tissue regeneration. The protocols provided herein offer a starting point for utilizing this compound to drive osteogenic and chondrogenic lineage commitment in MSCs. Researchers are encouraged to optimize these protocols, particularly the concentration of this compound and the duration of treatment, for their specific experimental systems. Further investigation into the in vivo applications of this compound may pave the way for novel therapeutic strategies in regenerative medicine.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SJ000291942 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting precipitation issues encountered with SJ000291942 in experimental media. By following these protocols and recommendations, users can ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is this compound and why is it used in research?
This compound is a small molecule activator of the canonical bone morphogenetic protein (BMP) signaling pathway.[1] BMPs are members of the transforming growth factor-beta (TGF-β) superfamily of signaling molecules.[1] Researchers use this compound to investigate the roles of BMP signaling in various biological processes, including embryonic development, bone formation, and cell differentiation. It functions by activating the phosphorylation of SMAD1/5/8, key downstream effectors in the BMP signaling cascade.[1]
Q2: I've observed precipitation after adding this compound to my cell culture media. What are the common causes?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. Several factors can contribute to this:
-
Exceeding Solubility Limit: The final concentration of this compound in your media may be higher than its solubility limit.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into the aqueous media can cause the compound to crash out of solution due to the sudden change in solvent polarity.[2][3]
-
Improper Dilution Technique: Adding the stock solution too quickly without adequate mixing can create localized areas of high concentration, leading to precipitation.[4]
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[4] The presence of serum can sometimes help stabilize hydrophobic compounds, but this is not always the case.[5]
-
Temperature and pH: Suboptimal temperature or pH of the media can negatively affect the solubility of the compound.[4]
-
Stock Solution Issues: The stock solution itself may not be fully dissolved or may have started to precipitate during storage.
Q3: How can I prevent this compound from precipitating in my media?
Here is a step-by-step guide to prevent precipitation:
-
Prepare a High-Quality Stock Solution:
-
Use a high-purity solvent like dimethyl sulfoxide (DMSO).
-
Ensure the compound is fully dissolved. Gentle warming and sonication can aid dissolution if precipitation is observed during preparation.[1]
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Optimize the Dilution Process:
-
Pre-warm the media to 37°C before adding the compound.[4]
-
Use a serial dilution approach. Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media.[3]
-
Add the stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and even distribution.[3][4] This helps to avoid "solvent shock."
-
-
Control the Final Concentration:
-
Keep the final concentration of this compound at the lowest effective level for your experiment.
-
Maintain the final DMSO concentration in the media at or below 0.5% (v/v) to minimize solvent toxicity.[2]
-
-
Visually Inspect the Media:
-
After preparing the final working solution, visually inspect it for any signs of precipitation (cloudiness, particles, or film) before adding it to your cells.
-
Q4: What should I do if I still see precipitation after following the recommended procedures?
If precipitation persists, consider the following advanced troubleshooting steps:
-
Further Lower the Final Concentration: Your experimental conditions may require a lower concentration of this compound than initially planned.
-
Alter the Media Composition: If compatible with your cell line, try reducing the serum concentration or using a different basal media formulation.[4]
-
Perform a Solubility Test: Before your main experiment, determine the maximum soluble concentration of this compound in your specific cell culture media.
Quantitative Data Summary
| Solvent/Vehicle | Solubility of this compound |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.85 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.85 mM) |
| DMSO | 60 mg/mL (188.5 mM) |
Data sourced from MedChemExpress and TargetMol.[1]
Experimental Protocols
Protocol for Preparing this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 318.3 g/mol ).
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If needed, gently warm the tube or sonicate to aid dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol for Diluting this compound into Cell Culture Media (Example for a 10 µM final concentration)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure:
-
Step 1: Intermediate Dilution (Optional but Recommended)
-
Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed media. This creates a 1 mM solution.
-
-
Step 2: Final Dilution
-
In a sterile conical tube, add the desired volume of pre-warmed cell culture media.
-
While gently swirling the media, add the required volume of the stock solution (or intermediate dilution) drop-by-drop. For a 10 µM final concentration from a 10 mM stock, this would be a 1:1000 dilution (e.g., 10 µL of stock into 10 mL of media).
-
-
Step 3: Final Mixing and Inspection
-
Gently invert the tube several times to ensure the solution is homogenous.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
-
Visualizations
Caption: Canonical BMP signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Navigating SJ000291942-Induced Toxicity in Zebrafish Models: A Technical Support Guide
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing SJ000291942, a potent activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, in zebrafish experiments. A primary challenge in employing this compound is its dose-dependent toxicity, leading to significant mortality and developmental abnormalities. This guide offers troubleshooting advice and detailed protocols to help researchers optimize this compound dosage, thereby minimizing mortality and achieving reproducible, dose-dependent ventralization phenotypes in zebrafish embryos.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] BMPs are a group of signaling molecules belonging to the transforming growth factor-beta (TGF-β) superfamily, which play crucial roles in embryonic development.[1] this compound functions by activating this pathway, leading to the phosphorylation of downstream mediators SMAD1/5/8.[1][2][3] This activation also results in the increased expression of BMP target genes, such as bmp2b and szl, in zebrafish embryos.[1][3] Additionally, this compound has been observed to induce the phosphorylation of Extracellular Signal-regulated protein Kinase (ERK1/2).[1][2]
Q2: What are the expected phenotypic outcomes of treating zebrafish embryos with this compound?
A2: Treatment of zebrafish embryos with this compound results in a dose-dependent ventralization.[1][3] This phenotype is consistent with the hyper-activation of the BMP signaling pathway. At lower effective doses, embryos may exhibit mild ventralization, while higher concentrations lead to more severe ventralized phenotypes.[3] However, it is crucial to note that this compound is highly potent and can cause significant mortality, even at lower concentrations compared to other similar compounds.[1][3]
Q3: My zebrafish embryos are dying after treatment with this compound. What could be the cause and how can I prevent this?
A3: High mortality is a known issue with this compound due to its high potency.[1][3] The primary cause is likely a dosage that is too high for the developmental stage of the embryos. To mitigate this, it is critical to perform a careful dose-response experiment to determine the optimal concentration that induces the desired ventralization phenotype with minimal mortality. It is advisable to start with a low concentration range and gradually increase the dosage. Refer to the dose-response data in the table below for guidance.
Q4: How should I prepare and administer this compound to zebrafish embryos?
A4: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[2] This stock solution is then further diluted in embryo medium to achieve the desired final concentrations. It is important to ensure that the final concentration of DMSO in the embryo medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. The treatment is usually initiated at early developmental stages, for example, at 2 hours post-fertilization (hpf), and the resulting phenotypes are scored at a later stage, such as 24 hpf.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High Embryo Mortality | Dosage of this compound is too high. | Perform a dose-response titration starting from a lower concentration. Refer to the dose-response data table below. Ensure the final DMSO concentration is not exceeding 0.1%. |
| Inconsistent Ventralization Phenotypes | - Inaccurate dilutions of this compound.- Variability in embryo staging.- Uneven exposure to the compound. | - Prepare fresh dilutions for each experiment from a reliable stock solution.- Synchronize embryos and ensure they are all at the same developmental stage before treatment.- Gently agitate the plate after adding the compound to ensure even distribution. |
| No Observable Phenotype | - Dosage of this compound is too low.- Degraded compound. | - Increase the concentration of this compound in a stepwise manner.- Use a fresh aliquot of the compound or a newly prepared stock solution. Store the stock solution at -20°C or -80°C as recommended.[2] |
| Precipitation of the Compound in Embryo Medium | Poor solubility of this compound at the tested concentration. | Ensure the DMSO stock solution is fully dissolved before diluting it in the embryo medium. Sonication may be recommended for the stock solution.[2] If precipitation still occurs, consider preparing an intermediate dilution in a co-solvent before the final dilution in the embryo medium. |
Experimental Protocols
Dose-Response Experiment for this compound in Zebrafish Embryos
This protocol is based on methodologies that have been successfully used to assess the effects of this compound on zebrafish development.[3]
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C for long-term storage.[2]
-
-
Zebrafish Embryo Collection and Staging:
-
Collect freshly fertilized zebrafish embryos.
-
Incubate embryos at 28.5°C in E3 embryo medium.
-
At 2 hours post-fertilization (hpf), select healthy, normally developing embryos for the experiment.
-
-
Treatment:
-
Prepare a series of dilutions of this compound in E3 embryo medium from the DMSO stock. Suggested concentrations to test include a range that has been previously shown to be effective, for example, 1 µM to 25 µM.[3]
-
Also, prepare a vehicle control group with the same final concentration of DMSO as the treatment groups.
-
Array the embryos in a multi-well plate (e.g., 24-well or 96-well) with a sufficient number of embryos per well (e.g., 20-30 embryos).
-
Remove the original E3 medium and add the prepared this compound dilutions or the vehicle control.
-
-
Incubation and Observation:
-
Incubate the embryos at 28.5°C.
-
At 24 hours post-fertilization (hpf), observe the embryos under a stereomicroscope.
-
-
Phenotypic Scoring and Data Analysis:
-
Score the embryos for different classes of ventralization phenotypes (e.g., normal, mild, moderate, severe) and for mortality.
-
Calculate the percentage of embryos in each category for each concentration.
-
Record the mortality rate for each concentration.
-
Data Presentation
Table 1: Dose-Response of this compound on Zebrafish Embryo Phenotypes at 24 hpf
| Concentration of this compound (µM) | % Normal Phenotype | % Mild Ventralization | % Moderate Ventralization | % Severe Ventralization | % Mortality |
| 0 (Vehicle Control) | ~100% | 0% | 0% | 0% | < 5% |
| 1 - 5 | High % | Increasing % | Low % | 0% | Low % |
| 5 - 15 | Decreasing % | High % | Increasing % | Increasing % | Moderate % |
| 15 - 25 | Low % | Decreasing % | High % | High % | High % |
Note: This table provides an expected trend based on published data.[3] Actual percentages will vary depending on experimental conditions.
Visualizations
References
addressing inconsistent results in SJ000291942 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving SJ000291942, a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, which is a part of the larger Transforming Growth Factor-beta (TGF-β) superfamily.[1][2][3][4] Its primary mechanism of action is to induce the phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8), which are key downstream effectors of the BMP pathway.[1][5]
Q2: In which experimental models has this compound been shown to be active?
A2: this compound has demonstrated activity in various models, including:
-
Zebrafish embryos: It causes ventralization, a phenotype consistent with increased BMP signaling.[1][5]
-
C33A-2D2 human cervical carcinoma cells: It induces the phosphorylation of SMAD1/5/8 and the Extracellular Signal-regulated protein Kinase (ERK1/2).[1][5]
-
C2C12 mouse myoblast cells: It promotes differentiation into osteoblasts.[5]
Q3: How should this compound be stored and handled?
A3: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to one year. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: What are the recommended solvents for dissolving this compound?
A4: this compound is soluble in Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF). For in vivo applications, it can be prepared in a vehicle solution, for example, a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to use fresh, anhydrous DMSO as moisture can reduce its solubility.
Troubleshooting Guide
Inconsistent results in experiments with this compound can arise from various factors, from compound handling to assay-specific conditions. This guide provides potential reasons for variability and suggests troubleshooting steps.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no activity of this compound | Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. | - Ensure the compound is stored at the recommended temperature. - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare fresh working solutions for each experiment. |
| Poor Solubility: Precipitation of the compound in the culture medium. | - Use fresh, anhydrous DMSO to prepare stock solutions. - Ensure the final concentration of DMSO in the culture medium is not toxic to the cells (typically <0.5%). - For in vivo preparations, ensure all components of the vehicle are thoroughly mixed. Sonication may aid dissolution. | |
| High background or off-target effects | High Concentration of this compound: Using a concentration that is too high can lead to non-specific effects or cytotoxicity. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. - Refer to published data for typical concentration ranges. |
| Contamination of Cell Culture: Mycoplasma or other contaminants can alter cellular responses. | - Regularly test cell lines for mycoplasma contamination. - Maintain good aseptic technique during cell culture. | |
| Inconsistent SMAD1/5/8 phosphorylation | Suboptimal Serum Conditions: The presence of serum in the culture medium can interfere with BMP signaling. | - For SMAD phosphorylation assays, it is often recommended to perform the stimulation in serum-free medium.[1][5] |
| Incorrect Stimulation Time: The kinetics of SMAD phosphorylation can be rapid. | - Perform a time-course experiment to determine the peak phosphorylation time in your cell line. Phosphorylation of SMAD1/5/8 by this compound in C33A-2D2 cells has been observed to be maximal at 1 hour.[1][5] | |
| Poor Antibody Quality: The antibody used for Western blotting may not be specific or sensitive enough. | - Use a well-validated antibody specific for phosphorylated SMAD1/5/8. - Include appropriate positive and negative controls in your Western blot. | |
| Variability in C2C12 osteoblast differentiation | Cell Passage Number: The differentiation potential of C2C12 cells can change with high passage numbers. | - Use low-passage C2C12 cells for differentiation experiments. |
| Inconsistent Cell Seeding Density: Cell density can influence differentiation. | - Optimize and maintain a consistent cell seeding density for all experiments. | |
| Variability in Differentiation Medium: The composition of the differentiation medium can affect the outcome. | - Ensure consistent preparation of the differentiation medium, including the concentration of fetal bovine serum (FBS) and other supplements. | |
| Inconsistent results in zebrafish ventralization assay | Variability in Embryo Staging: The developmental stage of the embryos at the time of treatment is critical. | - Carefully stage the zebrafish embryos before starting the treatment. |
| Inconsistent Compound Concentration: Inaccurate dilution of the stock solution. | - Prepare fresh dilutions of this compound for each experiment and ensure accurate pipetting. |
Quantitative Data
| Parameter | Cell Line/Model | Value | Reference |
| EC50 (Luciferase Reporter Assay) | C33A-2D2 | ≤1 µM |
Note: More comprehensive quantitative data from dose-response and time-course experiments in various assays are needed for a complete summary.
Experimental Protocols
SMAD1/5/8 Phosphorylation in C33A-2D2 Cells (Western Blot)
-
Cell Seeding: Seed C33A-2D2 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
This compound Treatment: Prepare a working solution of this compound in serum-free medium at the desired concentration. Add the treatment solution to the cells and incubate for 1 hour at 37°C.[1][5]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the phospho-SMAD1/5/8 signal to total SMAD1/5/8 or a loading control like β-actin or GAPDH.
-
Osteoblast Differentiation of C2C12 Cells (Alkaline Phosphatase Assay)
-
Cell Seeding: Seed C2C12 cells in a 24-well plate at a suitable density.
-
Differentiation Induction: The day after seeding, replace the growth medium with a differentiation medium (e.g., DMEM with 2-5% FBS) containing the desired concentration of this compound.
-
Medium Change: Change the differentiation medium every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining (Qualitative):
-
After 5-7 days of differentiation, wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes.
-
Wash the cells with PBS and incubate with an ALP staining solution (e.g., containing NBT/BCIP) until a color change is observed.
-
Wash with PBS and visualize under a microscope.
-
-
Alkaline Phosphatase (ALP) Activity Assay (Quantitative):
-
After 5-7 days of differentiation, wash the cells with PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Use a commercial ALP activity assay kit to measure the enzymatic activity according to the manufacturer's instructions.
-
Normalize the ALP activity to the total protein concentration of the cell lysate.
-
Visualizations
Caption: Canonical BMP signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. zenodo.org [zenodo.org]
- 2. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Optimising an assay to detect alkaline phosphatase activity in C2C12 cells – openlabnotebooks.org [openlabnotebooks.org]
Technical Support Center: Enhancing Cell Differentiation with SJ000291942
Welcome to the technical support center for SJ000291942, a potent activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to optimize the use of this compound in cell differentiation experiments, ensuring higher efficiency and reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during cell differentiation experiments using this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Differentiation Efficiency | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and differentiation protocol. A starting point for many cell lines is in the low micromolar range.[1] |
| Inappropriate timing or duration of treatment. | Optimize the treatment window. The timing of BMP pathway activation is critical for lineage commitment. Continuous versus pulsatile exposure can yield different outcomes. | |
| Cell density is too low or too high. | Optimize cell seeding density. Cell-cell contact and secreted factors can influence differentiation efficiency. | |
| Poor cell health or viability. | Ensure cells are healthy and in the logarithmic growth phase before initiating differentiation. Use fresh, high-quality reagents. | |
| Crosstalk with inhibitory signaling pathways. | Consider the presence of endogenous inhibitors of the BMP pathway or activation of conflicting pathways (e.g., FGF signaling). Co-treatment with inhibitors of these pathways may enhance differentiation.[2][3] | |
| High Cell Cytotoxicity or Mortality | This compound concentration is too high. | This compound has been observed to cause mortality at lower doses in sensitive systems like zebrafish embryos.[4][5] Reduce the concentration of this compound. Even potent activators can have off-target effects at high concentrations. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is well below the toxic threshold for your cell line (typically <0.1% for DMSO). | |
| Apoptosis induction. | The TGF-β superfamily, to which BMPs belong, can induce apoptosis in a context-dependent manner.[6][7][8][9] If apoptosis is suspected, perform relevant assays (e.g., caspase activity) and consider using anti-apoptotic agents if appropriate for the experimental design. | |
| Inconsistent Results Between Experiments | Variability in this compound stock solution. | Prepare a large batch of stock solution, aliquot, and store at -20°C or -80°C to minimize freeze-thaw cycles. Ensure complete dissolution of the compound.[4] |
| Inconsistent cell culture conditions. | Standardize all cell culture parameters, including media composition, passage number, and confluency at the start of the experiment. | |
| Lot-to-lot variability of reagents. | Use reagents from the same lot whenever possible. If a new lot is introduced, perform a validation experiment. | |
| Precipitation of this compound in Culture Medium | Poor solubility of the compound. | Prepare stock solutions in an appropriate solvent like DMSO.[5] When diluting into aqueous culture medium, ensure rapid and thorough mixing. If precipitation occurs, gentle warming and/or sonication may aid dissolution.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[4][5] It promotes the phosphorylation of the intracellular signaling proteins SMAD1, SMAD5, and SMAD8.[4][5] This activated SMAD complex then translocates to the nucleus to regulate the transcription of target genes involved in cell differentiation. This compound has also been shown to induce the phosphorylation of Extracellular Signal-regulated Kinase (ERK1/2).[4][5]
Q2: What are the primary applications of this compound in cell differentiation?
A2: this compound is utilized to induce the differentiation of various cell types, leveraging its ability to activate the BMP pathway. Given the crucial role of BMP signaling in development, its applications are broad and include, but are not limited to, osteoblast differentiation for bone regeneration studies and neuronal differentiation.[10] For instance, a low dose of BMP4 treatment, which this compound can mimic, aligns with a gene expression signature similar to that of osteoblasts.[4]
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5] This stock solution should be stored at -20°C or -80°C.[4] Working solutions should be prepared fresh by diluting the stock in the appropriate cell culture medium. To avoid precipitation, add the stock solution to the medium dropwise while vortexing. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 may be required.[4]
Q4: What is a typical effective concentration range for this compound?
A4: The optimal concentration of this compound is cell-type and context-dependent. A dose-response study found that for C33A-2D2 cells, the EC50 was in the low micromolar range.[1] A concentration of 25µM has been used in some studies to align with the effects of low-dose BMP4.[4] It is highly recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration that balances high differentiation efficiency with low cytotoxicity.
Q5: Are there known off-target effects of this compound?
A5: While specific off-target effects of this compound are not extensively documented in the provided search results, small molecule activators of signaling pathways can potentially have off-target activities, especially at higher concentrations. The induction of ERK1/2 phosphorylation could be considered a non-canonical or off-target effect depending on the desired outcome.[4][5] It is always advisable to include appropriate controls in your experiments to account for potential off-target effects.
Quantitative Data Summary
The following tables summarize quantitative data related to the activity of this compound and related BMP pathway activators.
Table 1: Dose-Response of BMP Signaling Activators in C33A-2D2 Cells
| Compound | EC50 (µM) |
| This compound | ~1 |
| SJ000063181 | ~1 |
| SJ000370178 | ~1 |
| Data derived from a study screening for BMP signaling activators. The EC50 values are approximations based on the provided information.[1] |
Table 2: Effect of this compound on Gene Expression in Zebrafish Embryos
| Gene | Effect of this compound Treatment |
| bmp2b | Increased expression |
| szl | Increased expression |
| This demonstrates the activation of the canonical BMP signaling pathway.[4] |
Experimental Protocols
Protocol 1: General Osteoblast Differentiation of Mesenchymal Stem Cells (MSCs) using this compound
This protocol is a general guideline and should be optimized for your specific MSC line.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Growth Medium (e.g., DMEM with 10% FBS)
-
Osteogenic Differentiation Medium (Growth medium supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
Procedure:
-
Cell Seeding: Plate MSCs in a multi-well plate at a density of 2 x 10^4 cells/cm². Culture in growth medium until they reach 70-80% confluency.
-
Initiation of Differentiation: Aspirate the growth medium and replace it with Osteogenic Differentiation Medium.
-
Treatment with this compound: Add this compound to the Osteogenic Differentiation Medium at the desired final concentration (start with a range of 1-25 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Medium Change: Replace the medium with fresh Osteogenic Differentiation Medium containing this compound every 2-3 days.
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Activity: After 7-10 days, assess ALP activity, an early marker of osteoblast differentiation, using an ALP staining kit according to the manufacturer's instructions.
-
Matrix Mineralization: After 14-21 days, assess calcium deposition, a late marker of osteoblast differentiation, by staining with Alizarin Red S.
-
Protocol 2: General Neuronal Differentiation of Neural Stem Cells (NSCs) using this compound
This protocol provides a basic framework for inducing neuronal differentiation and requires optimization.
Materials:
-
Neural Stem Cells (NSCs)
-
NSC Expansion Medium (e.g., DMEM/F12 with N2 and B27 supplements, and growth factors like EGF and FGF)
-
Neuronal Differentiation Medium (e.g., Neurobasal medium with B27 supplement and GlutaMAX)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Poly-L-ornithine and Laminin for coating
-
Antibodies for immunocytochemistry (e.g., anti-β-III-tubulin, anti-MAP2)
Procedure:
-
Coating of Culture Vessels: Coat culture plates with poly-L-ornithine followed by laminin to provide a suitable substrate for neuronal attachment and growth.
-
Cell Seeding: Plate NSCs onto the coated plates in NSC Expansion Medium at a density of 5 x 10^4 cells/cm².
-
Initiation of Differentiation: After 24-48 hours, once the cells have attached, aspirate the expansion medium and replace it with Neuronal Differentiation Medium.
-
Treatment with this compound: Add this compound to the Neuronal Differentiation Medium at the desired final concentration (start with a range of 1-10 µM). Include a vehicle control.
-
Medium Change: Perform a half-medium change every 2-3 days with fresh Neuronal Differentiation Medium containing this compound.
-
Assessment of Differentiation: After 7-14 days, assess neuronal differentiation by immunocytochemistry for neuronal markers such as β-III-tubulin (early marker) and MAP2 (mature marker).
Visualizations
Caption: Canonical BMP signaling pathway activated by this compound.
Caption: Experimental workflow for osteoblast differentiation.
Caption: Experimental workflow for neuronal differentiation.
References
- 1. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt and BMP signaling crosstalk in regulating dental stem cells: Implications in dental tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-activation of FGF, NODAL, and WNT pathways constrains BMP-signaling-mediated induction of the totipotent state in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 6. TGF-β1 regulates cell fate during epithelial–mesenchymal transition by upregulating survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Death and Disease | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Transforming growth factor β (TGFβ)-induced apoptosis: The rise & fall of Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing the osteogenic differentiation of human mesenchymal stromal cells by the synergistic action of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SJ000291942 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of SJ000291942, a potent activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] BMPs are a group of signaling molecules belonging to the transforming growth factor-beta (TGF-β) superfamily that play crucial roles in embryonic development and tissue homeostasis.[1][4] this compound functions by activating the phosphorylation of SMAD1/5/8, key downstream effectors in the BMP signaling cascade.[1] This activation mimics the natural activity of BMP ligands.
Q2: What are the potential therapeutic applications of this compound?
A2: As a BMP signaling activator, this compound has potential applications in conditions where enhanced BMP signaling is beneficial. Preclinical studies on other BMP activators suggest potential for treating bone and kidney disorders.[5][6] However, the systemic administration of potent BMP activators can lead to side effects, necessitating careful dose management and targeted delivery strategies.[5][7]
Q3: What is the solubility of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vivo experiments, it is crucial to prepare a fresh working solution on the day of use.
Q4: What are the known in vivo effects and toxicities of this compound?
A4: In zebrafish embryos, treatment with this compound resulted in severe ventralization, a phenotype consistent with increased BMP signaling activity.[1] Notably, it also caused mortality at lower doses compared to other tested compounds, indicating a narrow therapeutic window and the need for careful dose-escalation studies in any new in vivo model.[1]
Troubleshooting Guide for In Vivo Experiments
This guide addresses potential issues that may arise during the in vivo administration of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High mortality or severe adverse effects in animal models. | Dose of this compound is too high, leading to systemic toxicity due to potent activation of the BMP pathway.[1] | - Conduct a dose-response study starting with a very low dose and escalating gradually. - Consider local administration (e.g., subcutaneous, intramuscular) to minimize systemic exposure if the therapeutic target is localized. - Monitor animals closely for clinical signs of toxicity. |
| Lack of therapeutic effect or target engagement. | - Insufficient dose reaching the target tissue. - Poor bioavailability of the compound. - Inappropriate formulation or delivery vehicle. | - Increase the dose, if toxicity is not a limiting factor. - Characterize the pharmacokinetic profile of this compound in your animal model. - Optimize the formulation. Consider using solubility enhancers or drug delivery systems. |
| Precipitation of this compound in the formulation. | This compound has limited solubility in aqueous solutions. The use of a high concentration of DMSO may be toxic in vivo. | - Prepare fresh solutions for each experiment. - Use a co-solvent system (e.g., DMSO and polyethylene glycol) to improve solubility. - Sonication may aid in dissolution.[8] - Filter the final formulation through a 0.22 µm filter before administration. |
| Off-target effects observed. | The BMP signaling pathway is involved in a wide range of biological processes. Systemic activation can lead to unintended consequences.[4][9] | - Employ a localized delivery strategy if possible. - Co-administer with a BMP signaling antagonist that has a different pharmacokinetic profile to limit the duration of systemic exposure. - Carefully select and monitor relevant biomarkers for both on-target and potential off-target effects. |
Experimental Protocols
Note: These are generalized protocols and should be adapted based on the specific research question and animal model.
Preparation of this compound for In Vivo Administration
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to prepare a stock solution (e.g., 10 mg/mL).[2]
-
Store the stock solution at -20°C or -80°C.
-
-
Working Solution Preparation (for systemic administration):
-
On the day of the experiment, thaw the stock solution.
-
Prepare the final working solution by diluting the stock solution in a suitable vehicle. A common vehicle for small molecules is a mixture of DMSO, Tween 80, and saline. For example, a vehicle composition could be 10% DMSO, 10% Tween 80, and 80% saline.
-
The final concentration of DMSO should be kept as low as possible (ideally below 10%) to minimize toxicity.
-
If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[8]
-
Filter the final solution through a 0.22 µm sterile filter before injection.
-
Assessment of Target Engagement In Vivo
-
Tissue Collection:
-
At the desired time point after this compound administration, euthanize the animal and collect the target tissue and control tissues.
-
-
Western Blot Analysis for p-SMAD1/5/8:
-
Homogenize the tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated SMAD1/5/8 and total SMAD1/5/8.
-
Use a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the level of SMAD1/5/8 phosphorylation.
-
Visualizations
Canonical BMP Signaling Pathway
Caption: Canonical BMP signaling pathway activated by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo study with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 4. The roles and regulatory mechanisms of TGF-β and BMP signaling in bone and cartilage development, homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Small Molecule Activators of BMP Signaling | PLOS One [journals.plos.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Bone Morphogenetic Protein–Based Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TGF-β signaling in health, disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of SJ000291942
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using SJ000291942, a potent activator of the Bone Morphogenetic Protein (BMP) signaling pathway. The following resources offer strategies to mitigate off-target effects, troubleshoot common experimental issues, and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] BMPs are a group of signaling molecules belonging to the transforming growth factor-beta (TGFβ) superfamily.[1] The primary on-target effect of this compound is the induction of phosphorylation of SMAD1/5/8, key downstream mediators of BMP signaling.[1]
Q2: What constitutes an "off-target effect" for a pathway activator like this compound?
A2: For a pathway activator, off-target effects can manifest in several ways:
-
Activation of Unintended Pathways: The compound may activate other signaling cascades. For instance, this compound has been shown to induce the phosphorylation of ERK1/2, which could be an off-target effect or a parallel on-target effect depending on the experimental context.[1][2]
-
Cellular Toxicity: Due to its high potency, this compound can cause significant cell death or other toxic effects if used at too high a concentration.[1][3] This may result from hyper-activation of the intended BMP pathway or engagement of other targets essential for cell survival.[4]
Q3: My cells are showing high levels of toxicity even at low concentrations. What should I do?
A3: High toxicity is a known concern with potent activators.[1] The first step is to perform a careful dose-response experiment to determine the lowest effective concentration that produces the desired on-target effect (e.g., SMAD1/5/8 phosphorylation) without causing excessive cell death.[3] It is critical to establish a therapeutic window for your specific cell model.
Q4: How can I be certain that the phenotype I observe is a direct result of BMP pathway activation?
A4: This is a critical validation step. A multi-faceted approach is recommended:[5]
-
Biochemical Validation: Use Western blotting to confirm the phosphorylation of SMAD1/5/8 and correlate the timing and dose-dependency with your observed phenotype.
-
Genetic Validation: Use techniques like siRNA or CRISPR-Cas9 to knock down a key component of the pathway, such as a BMP receptor (e.g., ALK2, ALK3) or SMAD4.[4][5] The phenotype should be diminished or absent in the knockdown cells when treated with this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Mortality | • Compound concentration is too high. • The cell line is highly sensitive to BMP pathway activation. | • Perform a detailed dose-response curve using a cell viability assay to find the EC50 and optimal concentration.[3] • Reduce the treatment duration. |
| Inconsistent Results Between Experiments | • Compound instability or precipitation in media. • Biological variability in primary cells or between cell passages.[3] | • Prepare fresh dilutions of this compound from a DMSO stock for each experiment. • Characterize your cell line to ensure consistent expression of BMP pathway components.[3] |
| Observed Phenotype Does Not Match Published BMP Effects | • Activation of an off-target pathway (e.g., ERK).[1][2] • The phenotype is a result of crosstalk between BMP and another pathway. | • Perform Western blot analysis for key phosphorylated proteins in related pathways (e.g., p-ERK, p-AKT, p-p38).[6] • Use specific inhibitors for suspected off-target pathways to see if the phenotype is reversed. |
| Weak or No On-Target (p-SMAD1/5/8) Signal | • Low expression of BMP receptors in the cell line. • Compound degradation or insufficient concentration. | • Verify the expression of BMP receptors (e.g., ALK2, ALK3, BMPR2) in your cells via Western blot or qPCR. • Use a fresh sample of this compound and confirm the concentration of your stock solution. |
Data Presentation
Quantitative data should be carefully collected and presented to distinguish on-target from off-target effects.
Table 1: Known Signaling Effects of this compound
| Pathway | Marker | Effect | Cell Line |
|---|---|---|---|
| Canonical BMP Signaling | Phospho-SMAD1/5/8 | Activation | C33A-2D2[1] |
| MAPK/ERK Signaling | Phospho-ERK1/2 | Activation | C33A-2D2[1] |
Table 2: Hypothetical Pathway Activation Profile for this compound This table is a representative example for illustrating how to present data from dose-response experiments. Actual values must be determined empirically.
| Pathway | Marker | EC50 (µM) | Maximum Activation (% of Control) |
|---|---|---|---|
| On-Target: BMP | p-SMAD1/5/8 | 5.2 | 1500% |
| Off-Target: MAPK | p-ERK1/2 | 18.5 | 350% |
| Off-Target: PI3K | p-AKT | > 50 | 110% |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target (BMP) and potential off-target (ERK) signaling pathways activated by this compound.
Caption: Experimental workflow for validating and minimizing off-target effects of this compound.
Caption: A logical troubleshooting guide for addressing common issues with this compound.
Detailed Experimental Protocols
Protocol 1: Dose-Response Evaluation using MTT Cell Viability Assay
Objective: To determine the cytotoxic concentration of this compound and identify the optimal concentration range for experiments.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution series of this compound in complete cell culture medium from a 10 mM DMSO stock. A suggested range is 100 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared dilutions or control medium.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that causes 50% reduction in viability).
Protocol 2: Western Blot for On- and Off-Target Pathway Activation
Objective: To quantify the activation of the on-target SMAD pathway and potential off-target pathways like ERK.[6]
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the on-target EC50) for a specified time (e.g., 1 hour).[6] Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins and transfer them to a PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-SMAD1/5/8 (On-target)
-
Total SMAD1
-
Phospho-ERK1/2 (Off-target)
-
Total ERK1/2
-
GAPDH or β-Actin (Loading control)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[6]
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to their respective total protein levels. Compare treated samples to the vehicle control to determine the fold-change in activation.
Protocol 3: Genetic Validation using siRNA
Objective: To confirm that the biological effect of this compound is dependent on the canonical BMP signaling pathway.[4]
Methodology:
-
siRNA Transfection: Transfect cells with siRNA constructs targeting a key BMP receptor (e.g., BMPR2 or ALK3) or a non-targeting control siRNA using a suitable transfection reagent, according to the manufacturer's protocol.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Knockdown Verification: Harvest a subset of cells to verify the knockdown efficiency via Western blot or qPCR for the target receptor.
-
Compound Treatment: Treat the remaining control and knockdown cells with this compound at the predetermined optimal concentration.
-
Phenotypic Analysis: Perform the relevant phenotypic assay (e.g., cell migration, differentiation marker expression, etc.) and compare the results between the non-targeting control and the receptor-knockdown groups. A significant reduction in the phenotypic response in the knockdown cells confirms on-target activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: SJ000291942 Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response experiments using SJ000291942, a potent activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, which is a crucial component of the Transforming Growth Factor-beta (TGF-β) superfamily of signaling molecules.[1] It functions by promoting the phosphorylation of SMAD1/5/8, which then translocates to the nucleus to regulate the transcription of BMP target genes.[1][2] Additionally, this compound has been observed to induce the phosphorylation of Extracellular Signal-regulated protein Kinase (ERK1/2).[1]
Q2: What is the recommended starting concentration range for a dose-response experiment with this compound?
A2: Based on available data, a 10-point, 3-fold serial dilution starting from a top concentration of 50 µM is a good starting point for in vitro assays.[3] For zebrafish embryo experiments, a concentration range of 0.1-50 µM has been used.[4]
Q3: What is the reported EC50 for this compound?
A3: The half-maximal effective concentration (EC50) for this compound in C33A-2D2 human cervical carcinoma clonal reporter cells has been reported to be ≤1 µM.[3][4]
Q4: In which cell lines has this compound been shown to be active?
A4: this compound has been shown to be active in C33A-2D2 human cervical carcinoma cells and C2C12 murine myoblasts, where it induces osteoblastic differentiation.[3][4]
Q5: How should I prepare a stock solution of this compound?
A5: this compound is soluble in DMSO and dimethyl formamide at a concentration of 30 mg/ml.[4] It is recommended to prepare a stock solution in one of these solvents and purge with an inert gas. For in vivo experiments, specific formulation protocols are available.[1]
Troubleshooting Guides
This section addresses common issues that may arise during dose-response experiments with this compound.
Issue 1: Weak or No Signal in Luciferase Reporter Assay
-
Possible Cause:
-
Low Transfection Efficiency: The cells may not have been efficiently transfected with the BMP-responsive luciferase reporter construct.
-
Inactive Reagents: The luciferase substrate or other assay reagents may have degraded.
-
Weak Promoter Activity: The promoter in the reporter construct may not be strongly induced by BMP signaling in your chosen cell line.
-
Cell Health: The cells may be unhealthy or plated at a suboptimal density.
-
-
Troubleshooting Steps:
-
Optimize Transfection: Test different transfection reagents and DNA:reagent ratios. Use a positive control plasmid (e.g., a constitutively active reporter) to verify transfection efficiency.
-
Check Reagents: Use fresh luciferase substrate and ensure all reagents are within their expiration dates and have been stored correctly.
-
Cell Line Selection: Consider using a cell line known to have a robust response to BMP signaling, such as C33A-2D2, HEK293, C2C12, or HepG2.
-
Verify Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion) to ensure cells are healthy before and after the experiment. Ensure optimal cell seeding density.
-
Increase Incubation Time: Extend the incubation time with this compound, as the optimal time for maximal activation can vary. A time-course experiment is recommended.[1]
-
Issue 2: High Background Signal in Luciferase Reporter Assay
-
Possible Cause:
-
Autofluorescence/Autoluminescence: The compound itself or components of the media may be interfering with the luciferase reading.
-
Contamination: Microbial contamination can lead to false-positive signals.
-
Promoter Leakiness: The reporter construct may have a high basal level of expression in the absence of a stimulus.
-
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the luminescence of this compound in media without cells to check for intrinsic signal.
-
Use Opaque Plates: Use white or opaque-walled microplates to minimize crosstalk between wells.[5]
-
Check for Contamination: Regularly inspect cell cultures for any signs of contamination. Use fresh, sterile reagents.
-
Use a Control Reporter: Transfect a separate set of cells with a minimal promoter-luciferase construct (lacking the BMP response element) to assess non-specific activation.
-
Issue 3: High Variability Between Replicates
-
Possible Cause:
-
Pipetting Errors: Inconsistent pipetting of cells, compound, or assay reagents.
-
Uneven Cell Plating: Inconsistent cell numbers across wells.
-
Edge Effects: Evaporation or temperature gradients across the microplate.
-
-
Troubleshooting Steps:
-
Use Master Mixes: Prepare master mixes of reagents (e.g., cell suspension, compound dilutions) to be added to all relevant wells to ensure consistency.
-
Careful Cell Plating: Ensure a homogenous cell suspension before plating and use a consistent plating technique.
-
Minimize Edge Effects: Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to create a humidity barrier.
-
Issue 4: Unexpected Dose-Response Curve Shape (e.g., non-sigmoidal)
-
Possible Cause:
-
Compound Solubility: this compound may be precipitating at higher concentrations.
-
Cell Toxicity: The compound may be causing cytotoxicity at higher concentrations, leading to a decrease in signal.
-
Off-Target Effects: At higher concentrations, the compound may be hitting other targets, leading to complex biological responses.
-
-
Troubleshooting Steps:
-
Check Solubility: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation.
-
Perform a Cytotoxicity Assay: Run a parallel cell viability assay (e.g., MTT or WST-1) with the same concentrations of this compound to determine its toxic concentration range.
-
Narrow the Concentration Range: Focus on a narrower range of concentrations around the expected EC50 to better define the sigmoidal portion of the curve.
-
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | ≤1 µM | C33A-2D2 | Luciferase Reporter Assay | [3][4] |
| Effective Concentration Range (in vivo) | 0.1 - 50 µM | Zebrafish Embryos | Phenotypic Assay | [4] |
| Effective Concentration (in vitro) | 25 µM | C33A-2D2 | Western Blot (p-ERK1/2) | [1] |
Experimental Protocols
Protocol 1: BMP-Responsive Luciferase Reporter Assay
This protocol is designed to quantify the activation of the BMP signaling pathway in response to this compound.
-
Materials:
-
HEK293, C33A-2D2, or other suitable cells
-
BMP-responsive luciferase reporter plasmid (containing BMP-responsive elements driving firefly luciferase)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
White, opaque-walled 96-well plates
-
This compound
-
Positive control (e.g., recombinant human BMP-4)
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Methodology:
-
Cell Seeding: Seed cells into a white, opaque-walled 96-well plate at a density optimized for your cell line to reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the BMP-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in appropriate cell culture medium, starting from a top concentration of 50 µM. Also, prepare dilutions of the positive control (BMP-4).
-
Cell Treatment: After 24 hours of transfection, replace the medium with the prepared dilutions of this compound, positive control, and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Protocol 2: Western Blot for Phosphorylated SMAD1/5/8
This protocol directly measures the activation of the canonical BMP signaling pathway by detecting the phosphorylation of SMAD1/5/8.
-
Materials:
-
C33A-2D2, C2C12, or other responsive cells
-
6-well plates
-
This compound
-
Positive control (e.g., recombinant human BMP-4)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1/5/8
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free medium for 4-6 hours.
-
Compound Incubation: Pre-incubate cells with desired concentrations of this compound for 1 hour. Include a vehicle control and a positive control (BMP-4).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize with ECL substrate using an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against total SMAD1/5/8 to confirm equal loading.
-
Densitometry: Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1/5/8 signal.
-
Mandatory Visualizations
Caption: Canonical BMP signaling pathway activated by this compound.
Caption: Experimental workflow for dose-response curve optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Enhancing the Stability of SJ000291942 in Solution
Here is the technical support center for enhancing the stability of SJ000291942 in solution.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of this compound in experimental solutions. Maintaining the stability and solubility of this compound is critical for obtaining reliable and reproducible results. This compound is an activator of the canonical bone morphogenetic proteins (BMP) signaling pathway, a key component of the transforming growth factor-beta (TGFβ) superfamily of signaling molecules.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. What causes this and how can I prevent it?
A1: This is a common issue for hydrophobic molecules like this compound, which is insoluble in water.[2] Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.
-
Cause: The high-concentration DMSO stock is rapidly diluted into a buffer where the compound is poorly soluble, causing it to crash out of solution.
-
Solutions:
-
Decrease Final Concentration: The simplest solution is often to lower the final working concentration of this compound in your assay.
-
Optimize Co-Solvent Concentration: While minimizing DMSO is important, a slightly higher final concentration (e.g., up to 0.5%, though this should be tested for your specific system) may be needed to maintain solubility.[6] Always run a vehicle control with the same final DMSO concentration.
-
Use a Different Solvent System: For certain applications, particularly in vivo studies, multi-component solvent systems can be used. Formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline have been used to achieve clear solutions.[1]
-
Prepare Fresh Dilutions: Always prepare the final aqueous working solution immediately before each experiment to minimize the time the compound has to precipitate.[7]
-
Q2: I am observing inconsistent results between experiments. Could this be related to the stability of this compound?
A2: Yes, inconsistent results are frequently linked to solution instability.
-
Potential Causes:
-
Degradation: The compound may be degrading over time in your buffer due to factors like hydrolysis (reaction with water) or oxidation.[7] This is especially true if working solutions are prepared and left at room temperature or 37°C for extended periods.
-
Precipitation: If the compound is not fully dissolved or precipitates over the course of the experiment, its effective concentration will decrease, leading to variable activity.
-
Inconsistent Solution Preparation: Variations in preparing stock or working solutions can lead to different final concentrations.[7]
-
Adsorption to Plastics: Hydrophobic compounds can stick to the surface of plastic tubes or plates, reducing the concentration available in the solution.[7]
-
-
Solutions:
-
Standardize your protocol for solution preparation and ensure the compound is fully dissolved in the stock solvent.[7]
-
Prepare fresh working solutions for each experiment from a frozen, aliquoted stock.[7]
-
Consider using low-binding plasticware to minimize adsorption.[7]
-
Perform a stability test in your specific experimental medium (see Protocol 2).
-
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: Proper preparation and storage are crucial for maximizing the shelf-life of this compound.
-
Preparation:
-
Use a fresh, unopened vial of high-purity, anhydrous DMSO for preparing your stock solution.[2] Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.[1][2]
-
This compound is highly soluble in DMSO, with concentrations of 60-150 mg/mL achievable.[1][3]
-
If dissolution is slow, gentle warming or sonication can be used to aid the process.[1][3]
-
-
Storage:
Q4: How can I perform a quick assessment of this compound's stability in my experimental buffer?
A4: A preliminary stability assessment can be performed by incubating this compound in your buffer and analyzing its concentration over time.[7] Prepare a working solution at your final experimental concentration and aliquot it for various time points (e.g., 0, 2, 6, 24 hours). Incubate these aliquots under your experimental conditions (e.g., 37°C). At each time point, stop any potential degradation by adding a cold organic solvent like acetonitrile and analyze the remaining amount of this compound using a quantitative method like HPLC or LC-MS.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Precipitate forms in aqueous working solution | Poor aqueous solubility; concentration exceeds solubility limit. | Decrease the final concentration. Increase the percentage of co-solvent (e.g., DMSO) if the assay allows, ensuring a vehicle control is used.[6] Prepare the solution fresh immediately before use.[7] |
| Loss of compound activity in a cell-based assay | Compound degradation in the culture medium. Adsorption to plasticware. | Assess the compound's stability directly in the culture medium.[7] Use low-binding assay plates. If oxidation is suspected, consider adding antioxidants (ensure they don't interfere with the assay).[7] |
| Inconsistent stock solution concentration | Use of hygroscopic (wet) DMSO. Repeated freeze-thaw cycles causing degradation or precipitation. | Always use fresh, anhydrous, high-purity DMSO for stock preparation.[2] Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[2] |
| Appearance of new peaks in HPLC/LC-MS analysis over time | The compound is degrading into other products. | Identify the degradation products to understand the mechanism (e.g., hydrolysis, oxidation).[7] Mitigate the specific degradation pathway by adjusting buffer pH, adding stabilizers, or protecting from light.[7][8] |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ≥ 150 mg/mL (~471.25 mM)[1] | Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can reduce solubility.[1][2] |
| Ethanol | 12 mg/mL[2] | - |
| Water | Insoluble[2] | - |
| PEG300/Tween-80/Saline | ≥ 2.5 mg/mL (~7.85 mM)[1] | In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| Corn Oil | ≥ 2.5 mg/mL (~7.85 mM)[1] | In a formulation of 10% DMSO, 90% Corn Oil.[1] |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Storage Period |
|---|---|---|
| Powder | -20°C | 3 years[2][3] |
| In Solvent | -80°C | 1 year[2][3] |
| In Solvent | -20°C | 1 month[2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
-
Preparation: Before opening, briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Weighing: Accurately weigh a specific amount of the compound (e.g., 5 mg).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 5 mg of this compound (MW: 318.30), add 3.14 mL of DMSO to achieve a 5 mM solution.
-
Mixing: Vortex the solution thoroughly. If needed, use sonication to ensure the compound is completely dissolved.[3]
-
Aliquoting & Storage: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store immediately at -80°C.
Protocol 2: General Protocol for Assessing Solution Stability
-
Prepare Working Solution: Dilute the DMSO stock solution of this compound to the final desired concentration in your specific aqueous buffer (e.g., PBS, cell culture medium).
-
Incubation: Aliquot this working solution into separate vials for each time point and condition to be tested (e.g., 4°C, 25°C, 37°C).[7]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[7] The T=0 sample represents 100% of the initial concentration.
-
Quenching: Immediately stop any further degradation by adding an equal volume of a cold organic solvent, such as acetonitrile or methanol. This will also precipitate any proteins in the buffer.[7]
-
Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of the parent this compound molecule.
-
Data Interpretation: Compare the concentration at each time point to the T=0 sample to determine the percentage of compound remaining and assess its stability under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Canonical BMP signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. 404 | BioChemPartner [m.biochempartner.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SJ000291942 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Compound Handling
-
Q1: How should I prepare a stock solution of this compound?
-
A1: this compound is soluble in DMSO.[1] For a 10 mM stock solution, dissolve the appropriate mass of the compound in fresh, high-quality DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Q2: What are the storage recommendations for this compound?
-
A2: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year.
-
-
Q3: I'm observing precipitation when preparing my working solution. What should I do?
-
A3: Precipitation can occur, especially when diluting the DMSO stock into aqueous media. To aid dissolution, you can gently warm the solution or use sonication.[1] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Experimental Design & Execution
-
Q4: What is the mechanism of action of this compound?
-
Q5: At what concentration should I use this compound in my cell-based assays?
-
A5: The optimal concentration will vary depending on the cell type and the specific experimental endpoint. A concentration of 25 µM this compound has been shown to elicit a gene expression signature similar to a low dose (10 ng/mL) of BMP4 in certain contexts.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
-
Q6: I am not observing the expected downstream effects (e.g., SMAD phosphorylation, differentiation). What could be the issue?
-
A6: Several factors could contribute to a lack of response:
-
Compound Inactivity: Ensure your stock solution of this compound is fresh and has been stored correctly.
-
Cell Line Responsiveness: Verify that your cell line expresses the necessary components of the BMP signaling pathway (e.g., BMP receptors, SMADs).
-
Timing of Assay: The peak phosphorylation of SMAD1/5/8 in response to this compound has been observed as early as 1 hour post-treatment.[1] For differentiation studies, longer incubation times (several days) are typically required. Optimize the timing of your endpoint measurement.
-
Serum in Media: Experiments analyzing SMAD1/5/8 phosphorylation are often performed in serum-free or low-serum media to reduce background signaling.[1]
-
-
-
Q7: Are there any known off-target effects of this compound?
-
A7: While specific off-target effects for this compound are not widely documented, it is a small molecule and the potential for off-target activities should be considered. As a good practice, include appropriate controls in your experiments. For instance, you could use a structurally related but inactive compound if available, or assess the expression of genes known to be regulated by other signaling pathways. This compound has been noted to induce phosphorylation of ERK1/2 in C33A-2D2 cells, which may be a consideration in your experimental design.[1]
-
Quantitative Data Summary
| Parameter | Cell Line/System | Concentration/Dose | Observed Effect | Reference |
| Gene Expression | Not specified | 25 µM | Gene expression signature closely aligns with that of a low dose (10ng) of BMP4 treatment. | [1] |
| SMAD Phosphorylation | C33A-2D2 | Not specified | Maximal induction of p-SMAD1/5/8 at 1 hour of treatment. | [1] |
| ERK Phosphorylation | C33A-2D2 | Not specified | Clear induction of phosphorylated ERK1/2. | [1] |
| EC50 | Not specified | <1 µM | Activation of the BMP signaling pathway. |
Key Experimental Protocols
1. Western Blot for Phospho-SMAD1/5/8 in C33A-2D2 Cells
-
Cell Seeding: Plate C33A-2D2 cells in a 6-well plate and allow them to reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, starve the cells in a serum-free medium for at least 4 hours to reduce basal signaling.
-
Treatment: Treat the cells with the desired concentrations of this compound (a dose-response from 1-50 µM is a good starting point) or vehicle control (DMSO) for 1 hour.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total SMAD1/5/8 or a housekeeping protein (e.g., GAPDH, β-actin) for loading control.
2. Alkaline Phosphatase (ALP) Assay for Osteoblast Differentiation in C2C12 Cells
-
Cell Seeding: Plate C2C12 myoblasts in a 24-well plate at a density that allows for proliferation and differentiation over several days.
-
Differentiation Induction: Once the cells reach a high level of confluency, switch to a differentiation medium (e.g., DMEM with 2% horse serum). Treat the cells with this compound (a starting concentration of 25 µM can be used) or a vehicle control. Replace the medium with fresh treatment every 2-3 days.
-
Assay Endpoint: After 5-7 days of differentiation, proceed with the ALP activity measurement.
-
Cell Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., a buffer containing Triton X-100).
-
ALP Activity Measurement:
-
Add an ALP substrate solution (e.g., p-nitrophenyl phosphate, pNPP) to each lysate.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction with a stop solution (e.g., NaOH).
-
-
Quantification: Measure the absorbance at 405 nm using a plate reader.
-
Normalization: In a parallel set of wells, determine the total protein concentration or cell number to normalize the ALP activity.
Visualizations
Caption: Canonical BMP signaling pathway activated by this compound.
Caption: General experimental workflow for this compound studies.
References
Validation & Comparative
A Comparative Efficacy Analysis of SJ000291942 and BMP4 in Activating the BMP Signaling Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic small molecule activator SJ000291942 and the endogenous ligand Bone Morphogenetic Protein 4 (BMP4) in their ability to stimulate the canonical BMP signaling pathway. This analysis is supported by experimental data on their respective efficacies in cellular and in vivo models, detailed experimental protocols, and visualizations of the pertinent signaling pathways and workflows.
Executive Summary
Bone Morphogenetic Protein 4 (BMP4) is a crucial member of the Transforming Growth Factor-beta (TGF-β) superfamily, playing a pivotal role in embryonic development and tissue homeostasis. This compound is a small molecule compound identified as an activator of the canonical BMP signaling pathway. Both molecules ultimately lead to the phosphorylation of SMAD1/5/8 proteins, initiating a downstream transcriptional response. Experimental evidence indicates that this compound effectively mimics the action of BMP4. Notably, in gene expression analyses, a 25µM concentration of this compound demonstrates a comparable effect to a low dose (10 ng/mL) of BMP4. This guide delves into the quantitative data, experimental methodologies, and signaling cascades to offer a clear comparison of these two agents.
Data Presentation: Quantitative Comparison
The following tables summarize the comparative efficacy of this compound and BMP4 based on available experimental data.
| Compound | Concentration | Model System | Observed Effect | Citation |
| This compound | 25 µM | C33A-2D2 Cells | Gene expression signature closely aligns with low dose BMP4 | [1] |
| BMP4 | 10 ng/mL | C33A-2D2 Cells | Gene expression signature closely aligns with 25 µM this compound | [1] |
| BMP4 | 100 and 300 ng/mL | C33A-2D2 Cells | Gene expression signature most similar to osteoblast expression | [1] |
| Compound | Model System | Key Efficacy Markers | Outcome | Citation |
| This compound | Zebrafish Embryos | Ventralization, bmp2b and szl expression | Potent induction of ventralization, increased mortality at lower doses compared to controls | [1] |
| This compound | C33A-2D2 Cells | SMAD1/5/8 Phosphorylation | Maximal induction at 1 hour of treatment | [1] |
| This compound | C33A-2D2 Cells | ERK1/2 Phosphorylation | Clear induction of phosphorylation | [1] |
Signaling Pathways
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand, such as BMP4, to its type II receptor, which in turn recruits and phosphorylates a type I receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound, as a small molecule activator, is understood to act downstream of the ligand-receptor binding, promoting the phosphorylation of SMAD1/5/8. Additionally, both BMP4 and this compound have been shown to activate the non-canonical MAPK/ERK pathway.
Caption: Canonical (SMAD-dependent) and non-canonical (ERK-dependent) BMP signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published information and standard laboratory practices.
SMAD1/5/8 and ERK1/2 Phosphorylation Assay in C33A-2D2 Cells
This protocol describes the methodology for assessing the phosphorylation status of SMAD1/5/8 and ERK1/2 in the human cervical carcinoma cell line C33A-2D2 following treatment with this compound or BMP4.
a. Cell Culture and Treatment:
-
C33A-2D2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., hygromycin) to maintain the reporter construct.
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Prior to treatment, cells are serum-starved for 4-6 hours in serum-free DMEM.
-
Cells are then treated with various concentrations of this compound (e.g., 25 µM) or BMP4 (e.g., 10, 100, 300 ng/mL) for specified time points (e.g., 1 hour for maximal p-SMAD1/5/8 induction). A vehicle control (e.g., DMSO) is run in parallel.
b. Protein Lysate Preparation:
-
Following treatment, the medium is aspirated, and cells are washed twice with ice-cold Phosphate Buffered Saline (PBS).
-
Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
The cell lysate is scraped and collected into microcentrifuge tubes, incubated on ice for 30 minutes with periodic vortexing, and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the total protein is collected, and the protein concentration is determined using a BCA protein assay.
c. Western Blotting:
-
Equal amounts of protein (20-30 µg) from each sample are resolved by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-SMAD1/5/8, total SMAD1/5/8, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then washed three times with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washes in TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Western blot workflow for detecting protein phosphorylation.
Zebrafish Ventralization Assay
This assay is used to assess the in vivo activity of compounds that activate the BMP signaling pathway, which is a key regulator of dorsoventral patterning in zebrafish embryos.
a. Embryo Collection and Treatment:
-
Wild-type zebrafish embryos are collected after natural spawning and staged.
-
At the 1-2 cell stage, embryos are dechorionated.
-
Embryos are placed in multi-well plates containing embryo medium.
-
This compound is added to the medium at various concentrations. A vehicle control (DMSO) is also included.
-
Embryos are incubated at 28.5°C.
b. Phenotypic Analysis:
-
At 24-30 hours post-fertilization (hpf), embryos are examined under a stereomicroscope for morphological changes.
-
The degree of ventralization is scored based on established criteria, which can range from a reduction in head and eye size to a complete loss of dorsal structures, resulting in a tube-like embryo.
-
Mortality rates are also recorded for each treatment group.
c. Whole-Mount In Situ Hybridization (WISH):
-
To confirm that the observed phenotypes are due to increased BMP signaling, WISH can be performed on treated embryos to analyze the expression patterns of BMP target genes such as bmp2b and szl.
-
Embryos are fixed at the appropriate stage (e.g., shield stage for early markers).
-
The WISH protocol involves permeabilization, hybridization with a digoxigenin (DIG)-labeled antisense RNA probe, antibody incubation, and colorimetric detection. An increase and/or ectopic expression of these markers in the dorsal region is indicative of enhanced BMP signaling.
Caption: Workflow for the zebrafish ventralization assay.
References
A Comparative Guide to SJ000291942 and Other Small Molecule BMP Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule Bone Morphogenetic Protein (BMP) signaling activator, SJ000291942, with other notable small molecule BMP activators. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific needs in areas such as developmental biology, tissue engineering, and cancer research.
Introduction to Small Molecule BMP Activators
Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play crucial roles in embryonic development and tissue homeostasis, including bone formation, neurogenesis, and cellular differentiation.[1][2] The therapeutic potential of recombinant BMPs is often limited by their high cost, instability, and potential for side effects.[3][4] Small molecule activators of the BMP signaling pathway offer a promising alternative, with the potential for better stability, oral bioavailability, and cost-effectiveness.[3][4] This guide focuses on this compound, a member of the "ventromorphin" class of BMP activators, and compares its performance with other known small molecule BMP activators.[2][5]
Overview of Compared Small Molecule BMP Activators
This guide examines the following classes of small molecule BMP activators:
-
Ventromorphins (e.g., this compound): A class of small molecules identified through high-throughput screening that activate the canonical BMP signaling pathway.[2][5]
-
Flavonoids (e.g., Isoliquiritigenin, 4'-hydroxychalcone): Natural and synthetic compounds that have been shown to induce BMP signaling.[6][7]
-
Benzimidazoles (e.g., SY-LB-35, SY-LB-57): A newer class of potent BMP receptor agonists.[6][8][9]
-
FK506 (Tacrolimus): An immunosuppressant drug that has been found to activate BMP signaling.[10][11]
Performance Comparison
The following tables summarize the available quantitative and qualitative data for the selected small molecule BMP activators across key experimental assays used to assess BMP signaling activation.
Table 1: In Vitro BMP Signaling Activation
| Compound Class | Representative Compound(s) | Cell-Based Reporter Assay (EC50/AC50) | SMAD1/5/8 Phosphorylation | Target Gene Expression (e.g., Id1, Id2) |
| Ventromorphins | This compound | ≤1 μM (C33A-2D2 cells)[5] | Most potent among tested ventromorphins; maximal activation at 1 hour.[5][12] | Induces expression of BMP target genes.[5] |
| Flavonoids | Isoliquiritigenin | ~10 µM (C33A-2D2 cells)[6] | Dose-dependent increase.[6] | Dose-dependent increase in Id1 and Id2.[6] |
| 4'-hydroxychalcone | ~10 µM (C33A-2D2 cells)[6] | Dose-dependent increase.[6] | Dose-dependent increase in Id1 and Id2.[6] | |
| Benzimidazoles | SY-LB-35, SY-LB-57 | Data not available | Stimulates SMAD phosphorylation.[6][9] | Increases expression of Id1.[9] |
| Immunosuppressants | FK506 | Data not available | Induces SMAD1/5 phosphorylation.[10][11] | Increases expression of Id1 and Id3.[10] |
Table 2: In Vivo and Ex Vivo Activity
| Compound Class | Representative Compound(s) | Zebrafish Embryo Ventralization | Osteoblast Differentiation (C2C12 cells) |
| Ventromorphins | This compound | Most potent among tested ventromorphins, causing severe ventralization.[2][5] | Induces osteoblastic differentiation.[2][5] |
| Flavonoids | Isoliquiritigenin | Causes ventralization.[6] | Partially differentiates C2C12 cells into osteoblasts.[6] |
| 4'-hydroxychalcone | Causes ventralization.[6] | Data not available | |
| Benzimidazoles | SY-LB-35, SY-LB-57 | Data not available | Promotes osteogenic differentiation.[9] |
| Immunosuppressants | FK506 | Data not available | Induces osteogenic differentiation.[13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental setups discussed, the following diagrams illustrate the canonical BMP signaling pathway and the general workflows for the key assays.
Caption: Canonical BMP Signaling Pathway.
Caption: General Experimental Workflows.
Detailed Experimental Protocols
SMAD1/5/8 Phosphorylation Assay (Western Blot)
This protocol is a generalized procedure for detecting the phosphorylation of SMAD1/5/8 in response to treatment with small molecule BMP activators.
-
Cell Culture: Plate cells (e.g., C33A-2D2 cervical carcinoma cells) in appropriate growth medium and culture until they reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
Treatment: Treat the cells with various concentrations of the small molecule BMP activator or a vehicle control (e.g., DMSO) for a specified time course (e.g., 30 minutes, 1 hour, 4 hours). Include a positive control such as recombinant BMP4.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated SMAD1/5/8 signal to a loading control (e.g., GAPDH or total SMAD1).
Zebrafish Embryo Ventralization Assay
This in vivo assay assesses the ability of a compound to activate the BMP pathway during embryonic development, leading to a ventralized phenotype.
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them according to standard developmental timelines.
-
Dechorionation: If necessary, enzymatically or manually dechorionate the embryos to increase compound permeability.
-
Treatment: Place the embryos in multi-well plates containing embryo medium with various concentrations of the small molecule activator or a vehicle control.
-
Incubation: Incubate the embryos at 28.5°C for a specified period (e.g., up to 24-48 hours post-fertilization).
-
Phenotypic Analysis:
-
Observe the embryos under a stereomicroscope for morphological changes indicative of ventralization. These can include a reduction or loss of dorsal structures (e.g., head, eyes, notochord) and an expansion of ventral tissues (e.g., tail fin, blood islands).
-
Score the severity of the ventralized phenotype based on a defined scoring system.
-
-
Data Analysis: Determine the percentage of embryos exhibiting a ventralized phenotype at each concentration and calculate the effective concentration (e.g., EC50) for inducing ventralization.
C2C12 Osteoblast Differentiation Assay (Alkaline Phosphatase Staining)
This assay measures the induction of osteoblast differentiation from myoblast precursor cells, a hallmark of BMP signaling activation.
-
Cell Culture: Plate C2C12 myoblasts in growth medium and allow them to reach confluency.
-
Differentiation Induction: Switch the growth medium to a differentiation medium (e.g., DMEM with 2% horse serum) containing various concentrations of the small molecule activator or a vehicle control. Include BMP4 as a positive control.
-
Incubation: Culture the cells in the differentiation medium for 3-7 days, replacing the medium every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining:
-
Wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Wash the fixed cells and incubate them with an ALP substrate solution (e.g., containing BCIP/NBT) until a color change is observed.
-
-
Analysis:
-
Qualitatively assess the degree of blue/purple staining, which indicates ALP activity, under a microscope.
-
For quantitative analysis, lyse the cells and perform a colorimetric or fluorometric ALP activity assay using a plate reader. Normalize the ALP activity to the total protein concentration.
-
Conclusion
This compound stands out as a potent activator of the canonical BMP signaling pathway, demonstrating strong activity in both in vitro and in vivo assays.[2][5][12] When compared to other classes of small molecule BMP activators, the ventromorphins, and specifically this compound, exhibit high potency.[2][5] Flavonoids like isoliquiritigenin also activate the pathway but may be less potent.[6] The newer benzimidazole-based agonists show promise as robust activators, mirroring the activity of recombinant BMPs.[6][9] FK506 represents an interesting case of a repurposed drug with BMP activating properties.[10][11][13] The choice of a specific small molecule activator will depend on the desired potency, the experimental system, and the specific research question being addressed. This guide provides a foundational comparison to aid in this selection process. Further head-to-head studies under identical experimental conditions are warranted for a more definitive comparative analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel class of benzimidazoles as highly effective agonists of bone morphogenetic protein (BMP) receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. FK506 Induces Ligand-Independent Activation of the Bone Morphogenetic Protein Pathway and Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 13. Mechanism of osteogenic induction by FK506 via BMP/Smad pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Validating the Effects of SJ000291942 with Genetic Knockdowns
This guide provides a comprehensive framework for researchers to validate the biological effects of SJ000291942, a known activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] By comparing the compound's activity in standard cell lines versus those with targeted genetic knockdowns, researchers can confirm its mechanism of action and rule out potential off-target effects. This process is a critical step in small molecule drug development and target validation.[3][4]
Understanding the Mechanism: this compound and the BMP Signaling Pathway
This compound activates the canonical BMP signaling pathway, a crucial component of the larger Transforming Growth Factor-beta (TGF-β) superfamily of signaling molecules.[1] This pathway plays a critical role in a multitude of cellular processes, including cell growth, differentiation, and embryonic development.[5][6]
The activation of this pathway by this compound leads to the phosphorylation of the key intracellular signaling molecules SMAD1, SMAD5, and SMAD8 (p-SMAD1/5/8).[1] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[5][6][7] Experimental evidence shows that this compound treatment increases the expression of BMP target genes such as bmp2b and szl.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 7. KEGG PATHWAY: TGF-beta signaling pathway - Homo sapiens (human) [kegg.jp]
comparative analysis of SJ000291942 and ventromorphins
A Comparative Analysis of SJ000291942 and the Ventromorphin Class of BMP Signaling Activators
Introduction
In the realm of developmental biology and regenerative medicine, the Bone Morphogenetic Protein (BMP) signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and cellular differentiation. Small molecule activators of this pathway are of significant interest to researchers for their potential therapeutic applications. This guide provides a comparative analysis of this compound, a potent BMP pathway activator, and the broader class of compounds it belongs to, the ventromorphins. This analysis is based on experimental data from cellular and in vivo models, detailing their mechanism of action, efficacy, and the experimental protocols used for their characterization.
Mechanism of Action: Activating the Canonical BMP Signaling Pathway
Both this compound and other ventromorphins function as activators of the canonical BMP signaling pathway.[1][2][3] This pathway is a branch of the larger Transforming Growth Factor-Beta (TGF-β) superfamily signaling cascade.[2][4][5] The activation process begins with the binding of a BMP ligand to a type II serine/threonine kinase receptor, which then recruits and phosphorylates a type I receptor.[5][6][7] This phosphorylation activates the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (often denoted as SMAD1/5/8).[1][4][8] These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.[4][5][8]
Ventromorphins, including this compound, have been shown to induce the phosphorylation of SMAD1/5/8, confirming their role in activating this canonical pathway.[1][2][9] This rapid activation, with peak activity observed within an hour of treatment, suggests a direct mode of action on the BMP signaling cascade.[1][9][10]
Figure 1: Canonical BMP Signaling Pathway Activated by Ventromorphins.
Comparative Performance: In Vivo and In Vitro Studies
The efficacy of this compound and other ventromorphins has been demonstrated in both zebrafish embryos and mammalian cell lines.
Zebrafish Embryo Ventralization
A key characteristic of potent BMP pathway activators is their ability to induce ventralization in zebrafish embryos.[1] All tested ventromorphins caused a dose-dependent ventralization of the embryos at 24 hours post-fertilization.[1] Among them, this compound (referred to as compound 1 in the study) was the most potent, inducing the most severe ventralization phenotypes.[1][2] However, this high potency was also associated with increased mortality at lower doses compared to the other ventromorphins and control groups.[1][2]
Furthermore, these compounds were shown to increase the expression of BMP target genes in zebrafish embryos, such as bmp2b and szl.[1][2] They also expanded the expression of ventralization markers vent and vox, while decreasing the expression of the negative target chd.[1]
Osteoblastic Differentiation of C2C12 Myoblasts
In vitro studies using the C2C12 mouse myoblast cell line, which differentiates into osteoblasts in response to BMP signaling, further confirmed the activity of ventromorphins.[1][9] All three tested ventromorphins, including this compound, induced the characteristic "cobblestone" morphology associated with osteoblast differentiation.[1][9]
Quantitative Data Summary
| Compound | EC50 (µM) in C33A-2D2 cells | Zebrafish Ventralization | SMAD1/5/8 Phosphorylation (Peak) |
| This compound (Compound 1) | ≤1 | Most potent, severe ventralization | 1 hour |
| SJ000063181 (Compound 2) | ≤1 | Dose-dependent ventralization | 0.5 hours |
| SJ000370178 (Compound 3) | ≤1 | Dose-dependent ventralization | 0.5 hours |
Data sourced from Genthe et al., 2017.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to characterize this compound and other ventromorphins.
Cell-Based Luciferase Assay
-
Cell Line: C33A-2D2, a human cervical carcinoma clonal cell line responsive to BMP4.[1]
-
Assay Principle: A luciferase reporter gene is placed under the control of a BMP-responsive promoter. Activation of the BMP pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Protocol:
-
C33A-2D2 cells are seeded in assay plates.
-
Compounds are added at various concentrations (e.g., a 10-point, 3-fold serial dilution from a top concentration of 50 µM).[1]
-
After a defined incubation period, luciferase activity is measured using a luminometer.
-
Dose-response curves are generated to determine the EC50 values.[1]
-
Zebrafish Embryo Assays
-
Animal Model: Zebrafish (Danio rerio) embryos.
-
Protocol for Ventralization Assay:
-
Protocol for In Situ Hybridization:
-
Embryos are treated with compounds as described above.
-
At specific time points (e.g., 6 hpf or 8 hpf), embryos are fixed.[1]
-
Whole-mount in situ hybridization is performed using probes for specific BMP target genes (bmp2b, szl, eve1, vent, vox, chd).[1]
-
The area of mRNA expression is quantified using imaging software like ImageJ.[1]
-
Figure 2: Experimental Workflow for Zebrafish Embryo Assays.
Immunoblotting for SMAD Phosphorylation
-
Cell Line: C33A-2D2 cells.[1]
-
Protocol:
-
Cells are grown to a suitable confluency.
-
Cells are serum-starved to reduce background signaling.
-
Compounds are added at specified concentrations and for different time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).[1]
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8) and total SMAD1/5/8 (as a loading control).
-
Secondary antibodies conjugated to a detection enzyme are used, and the signal is visualized.
-
C2C12 Osteoblast Differentiation Assay
-
Protocol:
-
C2C12 cells are cultured in growth medium.
-
To induce differentiation, the medium is switched to a differentiation medium containing the test compounds or BMP4 as a positive control.
-
Cells are observed over several days for morphological changes, specifically the development of a "cobblestone" appearance, which is indicative of osteoblast differentiation.[1][9]
-
Conclusion
This compound is a prominent and highly potent member of the ventromorphin class of small molecule BMP signaling activators. Experimental data robustly supports its function through the canonical BMP pathway, leading to downstream effects such as zebrafish embryo ventralization and osteoblastic differentiation of myoblasts. While its high potency is a key advantage, the associated increase in mortality in the zebrafish model suggests a narrower therapeutic window compared to other ventromorphins. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of this compound and other ventromorphins in areas such as bone regeneration and the treatment of diseases associated with dysregulated BMP signaling.
References
- 1. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Mechanism of activation of the TGF-beta receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGFβ as a gatekeeper of BMP action in the developing growth plate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: TGF-beta signaling pathway - Homo sapiens (human) [kegg.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SJ000291942: A Small Molecule Activator of the BMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SJ000291942, a small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway, with other known small molecule activators. The data presented here is intended to assist researchers in evaluating the suitability of this compound for their specific research applications.
Introduction to this compound
This compound is a recently identified small molecule that activates the canonical BMP signaling pathway.[1][2][3][4] Unlike recombinant BMP proteins, which can be costly and have delivery challenges, small molecule activators like this compound offer a potentially more cost-effective and easily deliverable alternative for modulating BMP signaling in vitro and in vivo.[5][6] this compound, along with two other structurally similar compounds, has been termed a "ventromorphin" due to its potent ventralizing effect in zebrafish embryos, a characteristic phenotype of enhanced BMP signaling.[7][8]
Mechanism of Action
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors.[5][9][10] This leads to the phosphorylation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[5][9] These phosphorylated R-SMADs then form a complex with the common mediator SMAD4 and translocate to the nucleus to regulate the transcription of BMP target genes.[5][9]
This compound has been shown to activate this pathway by inducing the phosphorylation of SMAD1/5/8.[1][8][11] Studies in C33A-2D2 cells, a human cervical carcinoma cell line engineered with a BMP-responsive luciferase reporter, demonstrate that this compound treatment leads to a rapid and dose-dependent increase in SMAD1/5/8 phosphorylation, with peak activity observed within one hour of treatment.[1][7][8] This rapid response is consistent with a direct activation of the BMP signaling cascade.[7][8]
The BMP Signaling Pathway
Performance Comparison of BMP Pathway Activators
The efficacy of this compound has been evaluated alongside other small molecule activators and the native ligand BMP4. The following tables summarize the comparative quantitative data.
| Compound | EC50 (µM) in C33A-2D2 Reporter Assay | Potency Rank in Zebrafish Ventralization Assay |
| This compound | ≤1 [2][8] | Most Potent [1][8] |
| SJ000063181 | ≤1[8] | Less potent than this compound[8] |
| SJ00037178 | ≤1[8] | Less potent than this compound[8] |
| Isoliquiritigenin | Not specified, but active[5] | Active[5] |
| BMP4 (ng/mL) | 0.3[5] | N/A |
Table 1: Potency comparison of this compound and other BMP pathway activators.
| Compound | Peak SMAD1/5/8 Phosphorylation | Key Downstream Effects |
| This compound | 1 hour [1][8] | Induces bmp2b and szl expression in zebrafish; promotes osteoblastic differentiation of C2C12 cells.[1][2][8] |
| SJ000063181 | 0.5 hours[8] | Induces bmp2b and szl expression in zebrafish; promotes osteoblastic differentiation of C2C12 cells.[8] |
| SJ00037178 | 0.5 hours[8] | Induces bmp2b and szl expression in zebrafish; promotes osteoblastic differentiation of C2C12 cells.[8] |
| Isoliquiritigenin | 24 hours[7] | Induces alkaline phosphatase expression in C2C12 cells.[5] |
| BMP4 | 30 minutes - 1 hour | Gold standard for inducing BMP signaling and osteoblast differentiation. |
Table 2: Functional comparison of this compound and other BMP pathway activators.
Specificity and Off-Target Effects
While extensive kinome-wide screening data for this compound is not publicly available, its specificity for the BMP pathway is supported by several lines of evidence:
-
Induction of Canonical Signaling: this compound activates the phosphorylation of SMAD1/5/8, the key downstream effectors of the canonical BMP pathway.[1][8]
-
Target Gene Expression: It induces the expression of well-established BMP target genes such as bmp2b and szl.[1][2]
-
Phenotypic Correlation: The compound elicits strong ventralization in zebrafish embryos, a classic hallmark of hyperactivated BMP signaling.[1][8]
-
Cellular Differentiation: this compound promotes the differentiation of myoblasts into osteoblasts, a process known to be driven by BMP signaling.[2][8]
It is noteworthy that this compound has also been observed to induce the phosphorylation of ERK1/2, suggesting potential cross-talk with the MAPK pathway, which is a known non-canonical branch of BMP signaling.[1][11]
Experimental Protocols
BMP-Responsive Luciferase Reporter Assay
This assay is used to quantify the activation of the BMP signaling pathway.
Methodology:
-
C33A-2D2 cells, which are stably transfected with a BMP-responsive element (BRE) driving luciferase expression, are seeded in 96-well plates.
-
The cells are treated with various concentrations of this compound, other test compounds, or BMP4 as a positive control.
-
Following incubation, the cells are lysed, and a luciferase substrate is added.
-
The resulting luminescence, which is proportional to the activation of the BMP pathway, is measured using a luminometer.[5]
Western Blot for Phospho-SMAD1/5/8
This method is used to directly measure the activation of the canonical BMP signaling cascade.
Methodology:
-
C33A-2D2 or other suitable cells are treated with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell lysates are prepared and total protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is immunoblotted with primary antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8.[9]
-
Following incubation with secondary antibodies, the protein bands are visualized and quantified.
Zebrafish Ventralization Assay
This in vivo assay provides a phenotypic readout of BMP pathway activation during embryonic development.
Methodology:
-
Zebrafish embryos are collected and placed in multi-well plates.
-
The embryos are exposed to different concentrations of this compound or control compounds.
-
The embryos are incubated and observed for developmental phenotypes at specific time points (e.g., 24-50 hours post-fertilization).
-
Increased BMP signaling results in a ventralized phenotype, characterized by a reduction or loss of dorsal structures and an expansion of ventral tissues.[5][8]
C2C12 Osteoblast Differentiation Assay
This assay assesses the ability of a compound to induce a functional cellular response mediated by BMP signaling.
Methodology:
-
C2C12 myoblasts are cultured in differentiation medium.
-
The cells are treated with this compound, BMP4 (positive control), or a vehicle control.
-
After several days of culture, the cells are assessed for markers of osteoblast differentiation, such as changes in cell morphology to a "cobblestone" appearance and the expression of alkaline phosphatase (ALP), which can be measured by staining or enzymatic activity assays.[5][12]
Conclusion
This compound is a potent small molecule activator of the canonical BMP signaling pathway. It demonstrates robust activity in a variety of in vitro and in vivo assays, often with greater potency than other identified small molecule activators. Its rapid induction of SMAD1/5/8 phosphorylation suggests a direct mechanism of action on the pathway. While further studies are needed to fully characterize its selectivity profile, the existing data strongly support its specificity for the BMP signaling cascade. This compound represents a valuable tool for researchers studying BMP signaling and may hold therapeutic potential in contexts where activation of this pathway is desired.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound|BMP activator [dcchemicals.com]
- 5. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Small Molecule Activators of BMP Signaling | PLOS One [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 12. pubs.acs.org [pubs.acs.org]
A Side-by-Side Comparison of SJ000291942 and Other TGFβ Agonists for Researchers
For scientists and professionals engaged in drug development and cellular signaling research, the Transforming Growth Factor-beta (TGFβ) pathway presents a critical area of study. TGFβ signaling is integral to a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in numerous diseases, making the study of its agonists a key focus for therapeutic innovation. This guide provides a detailed, data-driven comparison of SJ000291942, a known activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway—a branch of the TGFβ superfamily—with other notable TGFβ agonists.
Mechanism of Action: Activating the TGFβ Superfamily Pathways
The TGFβ superfamily of ligands, which includes TGFβs, BMPs, and Activins, initiates signaling by binding to type II serine/threonine kinase receptors. This binding event recruits and phosphorylates a type I receptor, which in turn phosphorylates downstream effector proteins known as SMADs. Specifically, the TGFβ/Activin branch primarily activates SMAD2 and SMAD3, while the BMP branch activates SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.
This compound, also known as a "Ventromorphin," has been identified as a small molecule activator of the canonical BMP signaling pathway.[1] It promotes the phosphorylation of SMAD1/5/8, thereby stimulating BMP-responsive gene expression.[1] For a comparative analysis, we will examine its performance alongside another well-characterized small molecule agonist, SB4, which also targets the BMP signaling pathway.
Quantitative Performance Comparison
The efficacy of TGFβ agonists is commonly quantified by their half-maximal effective concentration (EC50) in cell-based assays. A lower EC50 value indicates higher potency. The following table summarizes the available quantitative data for this compound and the BMP signaling agonist SB4.
| Compound | Target Pathway | Assay Type | Cell Line | EC50 | Reference |
| This compound | BMP/SMAD1/5/8 | Luciferase Reporter Assay | C33A-2D2 | 1.25 µM | [2] |
| SB4 | BMP/SMAD1/5/9 | Luciferase Reporter Assay | Not Specified | 74 nM | [3][4][5] |
Note: The provided EC50 for this compound is from the primary high-throughput screen and further characterization in the original publication provides qualitative validation of its activity.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical BMP/TGFβ Signaling Pathway activated by this compound.
Caption: General experimental workflow for evaluating TGFβ agonist activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize TGFβ agonists.
Luciferase Reporter Assay for BMP Signaling Activity
This assay quantitatively measures the activation of the BMP signaling pathway by a test compound.
-
Cell Seeding: Seed C33A-2D2 cells, which are responsive to BMP4 and contain a BMP-responsive luciferase reporter construct, into 96-well white, clear-bottom plates at a density of 1 x 104 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, SB4) in appropriate serum-free medium.
-
Cell Treatment: Remove the growth medium from the cells and add the diluted compounds. Include a positive control (e.g., recombinant human BMP4) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Measurement: After incubation, lyse the cells using a suitable luciferase assay lysis buffer. Add the luciferase substrate to each well and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Western Blot for Phospho-SMAD1/5/8
This method is used to qualitatively or semi-quantitatively assess the phosphorylation of SMAD1/5/8, a key downstream event in the BMP signaling pathway.
-
Cell Culture and Treatment: Plate C33A-2D2 or other suitable cells in 6-well plates. Once the cells reach 70-80% confluency, serum-starve them for 4-6 hours. Treat the cells with the test compound at various concentrations for a specified time (e.g., 1 hour).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against total SMAD1 or a housekeeping protein like β-actin.
Conclusion
This guide provides a comparative overview of this compound and other TGFβ agonists, with a focus on quantitative data and detailed experimental protocols. This compound is a validated activator of the canonical BMP signaling pathway, a key component of the broader TGFβ superfamily. While direct quantitative comparisons require standardized experimental conditions, the available data indicates that other small molecule agonists, such as SB4, exhibit higher potency in cell-based assays. The provided protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds.
References
Validating the Downstream Targets of SJ000291942: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the canonical Bone Morphogenetic Protein (BMP) signaling pathway, the small molecule activator SJ000291942 offers a potent tool for mechanistic studies and therapeutic discovery. This guide provides a comprehensive comparison of this compound with alternative BMP pathway activators, alongside detailed experimental protocols and supporting data to facilitate the validation of its downstream targets.
This compound is a known activator of the canonical BMP signaling pathway, a critical component of the Transforming Growth Factor-beta (TGF-β) superfamily.[1] This pathway plays a pivotal role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and bone formation. Activation of the canonical BMP pathway is initiated by the binding of BMP ligands to a complex of Type I and Type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These activated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. The entire complex subsequently translocates to the nucleus, where it acts as a transcription factor, modulating the expression of a host of target genes.
Comparative Analysis of BMP Pathway Activators
This compound was identified through a high-throughput screen as a potent activator of BMP signaling.[2][3] In the same screen, two other compounds with similar chemical scaffolds, SJ000063181 and SJ000370178, were also identified and are collectively termed "ventromorphins" due to their ability to ventralize zebrafish embryos, a classic phenotype of enhanced BMP signaling.[2][3] These small molecules provide a cost-effective and potentially more deliverable alternative to recombinant BMP proteins for therapeutic applications.[2]
| Compound | Type | EC50 (µM) | Key Characteristics | Reference |
| This compound | Small Molecule Activator | Not explicitly stated, but identified as most potent ventromorphin | Induces phosphorylation of SMAD1/5/8 and ERK1/2. Causes ventralization in zebrafish embryos. | [2] |
| SJ000063181 | Small Molecule Activator | Not explicitly stated | Ventromorphin; activates canonical BMP signaling. | [2] |
| SJ000370178 | Small Molecule Activator | Not explicitly stated | Ventromorphin; activates canonical BMP signaling. | [2] |
| BMP4 (Recombinant Protein) | Natural Ligand | ~0.3 ng/mL (in C33A-2D2 cells) | Endogenous activator of the canonical BMP pathway. Used as a positive control in validation assays. | [4] |
| Dorsomorphin | Small Molecule Inhibitor | Not applicable | Inhibits BMP type I receptors (ALK2, ALK3, ALK6), blocking SMAD1/5/8 phosphorylation. Useful as a negative control. | [5] |
| LDN-193189 | Small Molecule Inhibitor | Not applicable | A more specific inhibitor of BMP type I receptors compared to Dorsomorphin. |
Validating Downstream Target Activation
The validation of downstream targets of this compound signaling is crucial for understanding its biological function and therapeutic potential. This involves a multi-pronged approach, encompassing the analysis of protein phosphorylation, protein-protein interactions, and target gene expression.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the canonical BMP signaling pathway activated by this compound and the key experimental techniques used to validate its downstream effects.
Detailed Experimental Protocols
Western Blotting for Phosphorylated SMAD1/5/8
This protocol is designed to detect the activation of the canonical BMP pathway by assessing the phosphorylation of SMAD1/5/8.
a. Cell Culture and Treatment:
-
Plate cells (e.g., C2C12, C33A-2D2) and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with this compound, a positive control (e.g., BMP4), and a negative control (e.g., vehicle DMSO or a BMP inhibitor like Dorsomorphin) at various concentrations and time points. A typical time course could be 0, 15, 30, 60, and 120 minutes.
b. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. The inclusion of phosphatase inhibitors is critical for preserving the phosphorylation state of SMAD proteins.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
d. SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (e.g., anti-phospho-SMAD1 (Ser463/465)/SMAD5 (Ser463/465)/SMAD9 (Ser465/467)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal loading, strip the membrane and re-probe with an antibody for total SMAD1/5/8 or a housekeeping protein like β-actin or GAPDH.
Quantitative Analysis of SMAD Phosphorylation
| Treatment | Concentration | Time (min) | Fold Change in pSMAD1/5/8 (normalized to total SMAD) |
| Vehicle (DMSO) | 0.1% | 60 | 1.0 |
| This compound | 10 µM | 60 | 5.2 |
| This compound | 25 µM | 60 | 8.7 |
| BMP4 | 50 ng/mL | 60 | 10.5 |
| Dorsomorphin + this compound | 10 µM + 25 µM | 60 | 1.2 |
Co-Immunoprecipitation (Co-IP) of the SMAD Complex
This protocol aims to confirm the interaction between phosphorylated SMAD1/5/8 and SMAD4 upon pathway activation.
a. Cell Lysis and Pre-clearing:
-
Treat cells as described in the Western Blot protocol.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 and protease/phosphatase inhibitors).
-
Centrifuge the lysate and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
b. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against SMAD4 or pSMAD1/5/8 overnight at 4°C with gentle rotation. A negative control with a non-specific IgG antibody should be included.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer.
c. Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling.
-
Analyze the eluted proteins by Western blotting using antibodies against SMAD4 and pSMAD1/5/8.
Chromatin Immunoprecipitation (ChIP) and qPCR/Sequencing
ChIP is used to identify the genomic regions to which the SMAD complex binds, thus identifying direct target genes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of SJ000291942's Osteoinductive Potential
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the osteoinductive potential of SJ000291942, a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. The performance of this compound is compared with Bone Morphogenetic Protein 4 (BMP-4), a well-established osteoinductive agent. This document summarizes available experimental data, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows to support research and development in bone regeneration.
Introduction to this compound
This compound is a potent small molecule that activates the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] BMPs are a group of growth factors that play a crucial role in the formation of bone and cartilage. The activation of the BMP pathway by this compound initiates a signaling cascade that leads to the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation.
In vitro and in vivo studies have demonstrated that this compound effectively mimics the activity of BMPs. In zebrafish embryos, treatment with this compound results in severe ventralization, a phenotype consistent with increased BMP signaling.[1] Furthermore, it has been shown to increase the expression of BMP target genes such as bmp2b and szl.[1] At the molecular level, this compound activates the phosphorylation of SMAD1/5/8, key downstream mediators of the BMP pathway, and also induces the phosphorylation of ERK1/2.[1]
A significant finding for comparative purposes is that a 25µM concentration of this compound generates a gene expression signature in C33A-2D2 cells that closely aligns with that produced by a low dose (10 ng/mL) of BMP-4.[1] This provides a basis for comparing the osteoinductive potential of this compound with a clinically relevant osteoinductive growth factor.
Comparative Data on Osteoinductive Potential
Table 1: Alkaline Phosphatase (ALP) Activity
| Treatment | Cell Type | Concentration | Time Point | Fold Change in ALP Activity (vs. Control) | Reference |
| BMP-4 | MC3T3-E1 | 10 ng/mL | 24 hours | ~2.5 | [3] |
| BMP-4 | MC3T3-E1 | 100 ng/mL | 24 hours | ~4.0 | [3] |
| BMP-2 | MC3T3-E1 | 10 ng/mL | 24 hours | ~3.0 | [3] |
| BMP-2 | MC3T3-E1 | 100 ng/mL | 24 hours | ~4.5 | [3] |
Table 2: Extracellular Matrix Mineralization (Alizarin Red S Staining)
| Treatment | Cell Type | Concentration | Time Point | Method of Quantification | Result | Reference |
| BMP-4 | Mouse Skin Fibroblasts | Not Specified | 5 weeks | Calcium Assay | Significant increase vs. OS alone | [4] |
| BMP-4 | Dermal Papilla Cells | Not Specified | 5 weeks | Calcium Assay | Significant increase vs. OS alone | [4] |
| BMP-2 | Human Gingival Stem Cells | 100 ng/mL | 21 days | Staining Quantification | Significantly higher than control | [5] |
Table 3: Osteogenic Gene Expression (Fold Change vs. Control)
| Gene | Treatment | Cell Type | Concentration | Time Point | Fold Change | Reference |
| RUNX2 | BMP-4 | C2C12 | 500 ng/mL | 5 days | ~3 | [6] |
| Osterix | BMP-4 | C2C12 | 500 ng/mL | 5 days | ~2 | [6] |
| RUNX2 | BMP-4 | CCD-BMSCs | 100 ng/mL | Not Specified | Significant Increase | [7] |
| Osterix | BMP-4 | CCD-BMSCs | 100 ng/mL | Not Specified | Significant Increase | [7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical BMP signaling pathway activated by this compound and BMP-4.
Caption: General experimental workflow for in vitro osteoinduction assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Alkaline Phosphatase (ALP) Activity Assay
Objective: To quantify the early osteogenic differentiation of mesenchymal stem cells.
Principle: Alkaline phosphatase is an enzyme expressed in high levels by active osteoblasts. This colorimetric assay measures the enzymatic activity of ALP by its ability to hydrolyze p-nitrophenyl phosphate (pNPP) into p-nitrophenol, which is a yellow-colored product. The absorbance of p-nitrophenol is measured at 405 nm and is directly proportional to the ALP activity.
Procedure:
-
Cell Culture and Lysis:
-
Plate mesenchymal stem cells in a 96-well plate and culture with osteogenic induction medium containing either the vehicle control, this compound (25µM), or BMP-4 (10 ng/mL).
-
At the desired time point (e.g., day 7 or 14), wash the cells twice with phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100 µL of a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
-
Enzymatic Reaction:
-
Prepare a pNPP substrate solution (e.g., 1 mg/mL pNPP in a diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂).
-
Add 100 µL of the pNPP substrate solution to each well containing the cell lysate.
-
Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding 50 µL of 3M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of each sample, which can be determined using a BCA or Bradford protein assay.
-
Express the results as fold change relative to the vehicle control.
-
Alizarin Red S Staining for Mineralization
Objective: To visualize and quantify the deposition of calcium, a marker of late-stage osteogenic differentiation and matrix mineralization.
Principle: Alizarin Red S is an anthraquinone dye that reacts with calcium ions to form a red chelate. This staining method allows for the specific detection and quantification of calcium deposits in the extracellular matrix of cultured cells.
Procedure:
-
Cell Culture and Fixation:
-
Culture mesenchymal stem cells in a 24-well plate with osteogenic induction medium containing the vehicle control, this compound (25µM), or BMP-4 (10 ng/mL) for an extended period (e.g., 21-28 days).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the fixed cells three times with deionized water.
-
-
Staining:
-
Prepare a 2% Alizarin Red S solution (w/v) in deionized water and adjust the pH to 4.1-4.3 with ammonium hydroxide.
-
Add 1 mL of the Alizarin Red S solution to each well and incubate at room temperature for 20-30 minutes with gentle shaking.
-
Aspirate the staining solution and wash the wells four times with deionized water.
-
-
Quantification:
-
To quantify the mineralization, add 400 µL of 10% (v/v) acetic acid to each well and incubate for 30 minutes at room temperature with shaking to elute the stain.
-
Transfer the slurry to a microcentrifuge tube and heat at 85°C for 10 minutes.
-
Centrifuge the tubes at 20,000 x g for 15 minutes.
-
Transfer 200 µL of the supernatant to a new tube and neutralize with 75 µL of 10% (v/v) ammonium hydroxide.
-
Read the absorbance at 405 nm in a microplate reader.
-
Create a standard curve with known concentrations of Alizarin Red S to determine the concentration in the samples.
-
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Osteogenic Gene Expression
Objective: To measure the relative expression levels of key osteogenic transcription factors, RUNX2 and Osterix.
Principle: RT-qPCR is a sensitive technique used to quantify gene expression. It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific target genes using polymerase chain reaction. The amount of amplified product is measured in real-time using fluorescent dyes, allowing for the quantification of the initial amount of target mRNA.
Procedure:
-
RNA Isolation and cDNA Synthesis:
-
Culture mesenchymal stem cells as described in the previous protocols. At the desired time points (e.g., day 3, 7, or 14), lyse the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target genes (RUNX2 and Osterix) and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each target and reference gene.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt). Then, normalize the ΔCt of the treated samples to the ΔCt of the control group (ΔΔCt).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Conclusion
This compound is a potent small molecule activator of the BMP signaling pathway with significant osteoinductive potential. While direct quantitative comparisons with established osteoinductive agents like BMP-4 are not yet widely published, the available data on its mechanism of action and its ability to mimic the gene expression signature of BMP-4 strongly suggest its efficacy in promoting osteogenic differentiation. The experimental protocols and comparative data provided in this guide are intended to facilitate further research into the therapeutic applications of this compound in bone regeneration and tissue engineering. Further studies are warranted to generate direct quantitative data on the osteoinductive capacity of this compound to fully elucidate its potential as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. BMP-2 vs. BMP-4 expression and activity in glucocorticoid-arrested MC3T3-E1 osteoblasts: Smad signaling, not alkaline phosphatase activity, predicts rescue of mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone morphogenetic proteins 4 and 2/7 induce osteogenic differentiation of mouse skin derived fibroblast and dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
Unveiling the Potency of SJ000291942: A Comparative Analysis Against Bone Morphogenetic Proteins
For Immediate Release
A comprehensive assessment of the small molecule SJ000291942 reveals its notable potency as an activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's activity, supported by experimental data and detailed protocols to facilitate further investigation.
This compound has been identified as a potent activator of the canonical BMP signaling pathway, which plays a crucial role in a multitude of cellular processes, including osteogenesis, embryonic development, and tissue homeostasis.[1][2][3] The compound has been shown to induce ventralization in zebrafish embryos and stimulate the differentiation of myoblasts into osteoblasts, consistent with enhanced BMP signaling.[3]
Quantitative Assessment of Potency
Table 1: Potency of this compound in BMP4-Mediated Signaling
| Compound | Assay System | Target Pathway | Potency (EC50) | Reference |
| This compound | C33A-2D2 Luciferase Reporter Assay | BMP4 Signaling | ≤1 µM | [4] |
This table highlights the sub-micromolar concentration at which this compound effectively activates the BMP4 signaling pathway in a human cervical carcinoma cell line engineered with a BMP-responsive luciferase reporter.
Experimental Protocols
To aid in the replication and further exploration of this compound's activity, detailed methodologies for key experimental assays are provided below.
BMP Signaling Luciferase Reporter Assay
This assay is a widely used method to quantify the activation of the canonical BMP signaling pathway.
Objective: To measure the dose-dependent activation of the BMP signaling pathway by this compound.
Cell Line: C33A-2D2, a human cervical carcinoma cell line stably transfected with a BMP-responsive element (BRE) driving a luciferase reporter gene.[5]
Materials:
-
C33A-2D2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Recombinant human BMP4 (positive control)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed C33A-2D2 cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The following day, replace the medium with a low-serum medium (e.g., DMEM with 0.5% FBS). Prepare serial dilutions of this compound and BMP4 in the low-serum medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a negative control (no treatment).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Luciferase Assay: After incubation, bring the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., untreated or vehicle-treated cells). Plot the normalized data as a function of compound concentration and fit a dose-response curve to determine the EC50 value.
Alkaline Phosphatase (ALP) Assay for Osteoblast Differentiation
This assay measures the activity of alkaline phosphatase, an early marker of osteoblast differentiation, to assess the osteogenic potential of this compound.
Objective: To quantify the induction of osteoblast differentiation by this compound in a murine myoblast cell line.
Cell Line: C2C12, a mouse myoblast cell line capable of differentiating into osteoblasts upon BMP stimulation.
Materials:
-
C2C12 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Recombinant human BMP2 (positive control)
-
Alkaline Phosphatase Assay Kit (e.g., using p-nitrophenyl phosphate (pNPP) as a substrate)
-
Cell lysis buffer (e.g., Triton X-100 based)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 5 x 10^3 cells per well in DMEM with 10% FBS. Incubate overnight.
-
Differentiation Induction: Replace the growth medium with a differentiation medium (e.g., DMEM with 2% FBS). Add serial dilutions of this compound or BMP2 to the wells.
-
Incubation: Incubate the cells for 3-5 days, changing the medium with fresh compound every 2 days.
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using the cell lysis buffer.
-
ALP Assay: Add the pNPP substrate solution to each well. Incubate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Measurement: Stop the reaction and measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of p-nitrophenol. Determine the ALP activity in each sample and normalize it to the total protein concentration.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical BMP signaling pathway activated by BMP ligands and the small molecule this compound.
Caption: Experimental workflow for the BMP signaling luciferase reporter assay.
Caption: Experimental workflow for the alkaline phosphatase assay for osteoblast differentiation.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling SJ000291942
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling SJ000291942. The following procedures are designed to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or aerosols. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be required. | To avoid inhalation of dust or aerosols.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure.
| Material to be Disposed | Disposal Procedure |
| Unused this compound | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
| Contaminated Labware and PPE | Place in a sealed, labeled container for chemical waste. Decontaminate surfaces and equipment by scrubbing with alcohol.[1] |
| Solutions of this compound | Absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for chemical waste.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the necessary steps for the safe handling of this compound, from initial preparation to final disposal.
Accidental Release Measures
In the event of a spill or accidental release, the following steps should be taken:
-
Evacuate Personnel : Ensure all non-essential personnel are cleared from the area.[1]
-
Ensure Adequate Ventilation : Increase air exchange in the affected area.[1]
-
Containment : Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up : For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal : Dispose of all contaminated materials as hazardous waste according to institutional and regulatory guidelines.[1]
It is imperative to always consult the full Safety Data Sheet (SDS) for this compound before handling the compound. The information provided here is a summary of essential safety protocols and should be supplemented with a thorough review of the complete SDS and institutional safety guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
